3-Furanmethanol, |A-ethynyltetrahydro-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(oxolan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)6-3-4-9-5-6/h1,6-8H,3-5H2 |
InChI Key |
UHYXREAPSTVXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCOC1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to α-Ethynyltetrahydro-3-furanmethanol: Structure, Synthesis, and Applications
Introduction
For professionals engaged in the intricate process of drug discovery and development, the exploration of novel molecular scaffolds is of paramount importance. The furan ring system, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its tetrahydro derivative, tetrahydrofuran, offers a more flexible, three-dimensional scaffold. This guide focuses on a specific derivative, α-ethynyltetrahydro-3-furanmethanol, a molecule poised for significant utility in synthetic and medicinal chemistry. While not a widely commercialized compound, its unique combination of a chiral center, a secondary alcohol, and a terminal alkyne presents a compelling profile for the construction of complex molecular architectures and for leveraging powerful ligation chemistries. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with detailed protocols, anticipated analytical characterization, and a discussion of its potential applications in modern drug synthesis.
Elucidation of the Chemical Structure
The name α-ethynyltetrahydro-3-furanmethanol precisely describes its molecular architecture. The parent structure is a tetrahydrofuran ring, a five-membered saturated heterocycle containing an oxygen atom. A substituent is located at the 3-position of this ring. This substituent is a methanol group (-CH₂OH) that has been further substituted at the alpha-carbon (the carbon bearing the hydroxyl group) with an ethynyl group (-C≡CH). This arrangement results in a secondary alcohol with a chiral center at the carbinol carbon.
Key Structural Features:
-
Tetrahydrofuran Ring: A saturated, five-membered cyclic ether providing a flexible, non-planar scaffold.
-
3-Substituent: The point of attachment to the core ring system.
-
Chiral Center: The alpha-carbon, bonded to four different groups (a hydrogen atom, a hydroxyl group, an ethynyl group, and the tetrahydrofuran-3-yl group), is a stereocenter. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
-
Secondary Alcohol: The hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets. It also serves as a handle for further synthetic modifications.
-
Terminal Alkyne: The ethynyl group (-C≡CH) is a highly versatile functional group, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for drug conjugation and the synthesis of complex molecules.
Molecular Formula: C₇H₁₀O₂
Molecular Weight: 126.15 g/mol
IUPAC Name: 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol
Visualizing the Structure
Caption: 2D chemical structure of α-ethynyltetrahydro-3-furanmethanol.
Proposed Synthesis Methodology
A robust and efficient synthesis is critical for the utility of any chemical building block. For α-ethynyltetrahydro-3-furanmethanol, a logical and well-precedented approach involves the nucleophilic addition of an acetylide anion to an appropriate aldehyde precursor, namely tetrahydrofuran-3-carbaldehyde.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of α-ethynyltetrahydro-3-furanmethanol.
Step 1: Oxidation of Tetrahydro-3-furanmethanol to Tetrahydrofuran-3-carbaldehyde
The starting material, tetrahydro-3-furanmethanol, is commercially available.[2] A mild oxidation is required to convert the primary alcohol to the corresponding aldehyde without over-oxidation to a carboxylic acid.
-
Rationale for Reagent Choice: Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation, typically providing good yields with minimal side products. Alternatively, Swern oxidation or Dess-Martin periodinane offer milder conditions, which can be advantageous for sensitive substrates, albeit with more complex workup procedures.
Step 2: Ethynylation of Tetrahydrofuran-3-carbaldehyde
The key bond-forming step is the addition of an acetylide nucleophile to the electrophilic carbonyl carbon of the aldehyde.
-
Rationale for Reagent Choice: Ethynylmagnesium bromide, a Grignard reagent, is a common choice for this transformation. It is commercially available or can be prepared in situ from acetylene gas and a suitable Grignard reagent like ethylmagnesium bromide. Alternatively, lithium acetylide, often prepared from acetylene and n-butyllithium, can be used. The choice between magnesium and lithium counterions can influence reactivity and stereoselectivity in some cases, but for this substrate, both are expected to be effective.
Detailed Experimental Protocols
Disclaimer: These protocols are hypothetical and should be adapted and optimized by a qualified chemist in a suitable laboratory setting. All necessary safety precautions must be taken.
Protocol 3.1: Synthesis of Tetrahydrofuran-3-carbaldehyde
-
Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dichloromethane (DCM, 100 mL) and pyridinium chlorochromate (PCC, 1.5 equivalents).
-
Addition of Alcohol: Dissolve tetrahydro-3-furanmethanol (1.0 equivalent) in 20 mL of DCM.[3] Add this solution dropwise to the stirring suspension of PCC at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the silica pad with additional diethyl ether. Combine the organic filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 3.2: Synthesis of α-Ethynyltetrahydro-3-furanmethanol
-
Setup: To a dry, 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and under a nitrogen atmosphere, add a solution of ethynylmagnesium bromide (1.2 equivalents, typically 0.5 M in THF). Cool the flask to 0 °C in an ice bath.
-
Addition of Aldehyde: Dissolve tetrahydrofuran-3-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 20 mL). Add this solution dropwise via the dropping funnel to the stirred Grignard reagent solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the target compound.
Anticipated Spectroscopic Characterization
For any novel compound, thorough characterization is essential to confirm its identity and purity. The following are the expected spectroscopic signatures for α-ethynyltetrahydro-3-furanmethanol.
| Technique | Expected Observations |
| ¹H NMR | Terminal Alkyne Proton (≡C-H): A sharp singlet or narrow triplet around δ 2.0-3.0 ppm. Carbinol Proton (-CH-OH): A multiplet, its chemical shift and coupling will depend on the solvent and concentration. Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O. Tetrahydrofuran Ring Protons: A series of complex multiplets in the δ 3.5-4.0 ppm and δ 1.8-2.2 ppm regions. |
| ¹³C NMR | Alkyne Carbons (-C≡C-): Two signals in the δ 70-90 ppm range. Carbinol Carbon (-CH-OH): A signal in the δ 60-75 ppm range. Tetrahydrofuran Ring Carbons: Signals in the δ 65-75 ppm (for carbons adjacent to oxygen) and δ 25-35 ppm regions. |
| FT-IR | O-H Stretch (Alcohol): A broad absorption band around 3300-3500 cm⁻¹. ≡C-H Stretch (Terminal Alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹. C≡C Stretch (Alkyne): A weak absorption band around 2100-2150 cm⁻¹. C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight (126.15). Fragmentation patterns would likely involve loss of water, the ethynyl group, or cleavage of the tetrahydrofuran ring. |
Applications in Drug Development and Research
The strategic value of α-ethynyltetrahydro-3-furanmethanol lies in the combination of its functional groups, making it a versatile building block for medicinal chemists.
-
Click Chemistry: The terminal alkyne is primed for use in CuAAC reactions. This allows for the efficient and specific conjugation of the molecule to other fragments containing an azide group. This is a widely used strategy for lead optimization, the synthesis of bioconjugates, and the development of targeted drug delivery systems.[4]
-
Scaffold for Bioactive Molecules: The tetrahydrofuran ring provides a 3D-rich, flexible core that can be elaborated upon. The stereocenter allows for the exploration of stereospecific interactions with biological targets. The hydroxyl group can be used as an attachment point for other pharmacophores or can be involved in hydrogen bonding interactions within a receptor binding pocket.
-
Sonogashira Coupling: The terminal alkyne can also participate in palladium-catalyzed Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. This opens up avenues for the synthesis of more complex, conjugated systems.
-
Tertiary Alcohol Derivatives: While the secondary alcohol is a useful functional group, it can be a site of metabolic oxidation. The ethynyl group allows for further reactions, such as hydration to form a methyl ketone, which could then be used to generate tertiary alcohol derivatives. Tertiary alcohols are often more resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for α-ethynyltetrahydro-3-furanmethanol is not available, a risk assessment can be made based on its constituent functional groups and related compounds like furanmethanol.[6][7][8]
-
Hazards: The compound is expected to be a combustible liquid.[7] It may cause skin and serious eye irritation.[8][9] Inhalation of vapors or mists should be avoided.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[6] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Conclusion
α-Ethynyltetrahydro-3-furanmethanol represents a promising, albeit underexplored, building block for chemical synthesis and drug discovery. Its synthesis from readily available starting materials is feasible through established organic chemistry reactions. The presence of a chiral center, a secondary alcohol, and a terminal alkyne within a flexible tetrahydrofuran scaffold provides a rich platform for creating diverse and complex molecules. Researchers in drug development are encouraged to consider this and similar scaffolds for their potential to access novel chemical space and to leverage powerful synthetic methodologies like click chemistry.
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solubility and physical properties of 3-Furanmethanol, alpha-ethynyltetrahydro-
An In-depth Technical Guide to the Solubility and Physical Properties of 3-Furanmethanol
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Furanmethanol. The initial query for "3-Furanmethanol, alpha-ethynyltetrahydro-" presents a degree of chemical ambiguity, as it appears to conflate two distinct structural motifs. To ensure scientific accuracy and utility, this document will focus on the well-characterized compound, 3-Furanmethanol (CAS No. 4412-91-3).[1] Where relevant, comparative context will be drawn from the properties of related heterocyclic structures like furan and tetrahydrofuran to provide a broader understanding for researchers, scientists, and drug development professionals.
Compound Identification and Chemical Structure
A precise understanding of a molecule's identity is the foundation of all further physicochemical analysis.
-
IUPAC Name: furan-3-ylmethanol[1]
-
Synonyms: 3-(Hydroxymethyl)furan, 3-Furylmethanol[1]
-
CAS Number: 4412-91-3[1]
-
Molecular Formula: C₅H₆O₂[1]
-
Molecular Weight: 98.10 g/mol [1]
The structure consists of a five-membered aromatic furan ring with a hydroxymethyl group attached at the third position. This combination of a heterocyclic aromatic system and a primary alcohol functional group dictates its physical properties and solubility behavior.
Physical and Chemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. The following table summarizes the key physical and chemical data for 3-Furanmethanol.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 79-80 °C at 17 mmHg | [3] |
| Density | 1.139 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.484 | [3] |
| Flash Point | 38 °C (100.4 °F) - closed cup | |
| logP (o/w) | 0.300 (estimated) | [2] |
| Vapor Pressure | 0.588 mmHg at 25 °C (estimated) | [2] |
The relatively low boiling point for its molecular weight is indicative of some hydrogen bonding capability due to the hydroxyl group, but the overall small size of the molecule keeps it volatile. The positive logP value suggests a slight preference for non-polar environments over water, though it is not highly lipophilic.
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. Furan itself is a flammable, volatile liquid that is soluble in common organic solvents like alcohol, ether, and acetone, but only slightly soluble in water.[4][5] The inclusion of the hydroxymethyl group in 3-Furanmethanol, however, significantly alters this profile.
-
Water Solubility: An estimated water solubility for 3-Furanmethanol is 2.125 x 10⁵ mg/L (or 212.5 g/L) at 25 °C.[2] This high value is attributed to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules.
-
Organic Solvent Solubility: 3-Furanmethanol is soluble in alcohol and other common organic solvents.[2][6] This is expected due to the organic nature of the furan ring. In contrast, its saturated analog, tetrahydrofuran (THF), is a water-miscible organic liquid, valued for its ability to dissolve a wide range of nonpolar and polar compounds.[7][8]
The dual solubility characteristics of 3-Furanmethanol, being soluble in both water and organic solvents, make it a versatile molecule in various synthetic and formulation contexts.
Experimental Determination of Solubility: A Validated Protocol
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following describes a common "excess solid" (or liquid) method for determining the thermodynamic solubility of a compound like 3-Furanmethanol in an aqueous buffer, such as phosphate-buffered saline (PBS), which is often used to mimic physiological conditions.[9]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Furanmethanol to a known volume of the chosen solvent (e.g., PBS, pH 7.4) in a sealed, inert container (e.g., glass vial). The key is to ensure undissolved solute remains, confirming saturation.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached. This step is critical as it allows the dissolution and precipitation processes to arrive at a steady state.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed for a minimum of 20 minutes to let the excess solute settle.[10]
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to guarantee a particle-free sample.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of 3-Furanmethanol of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered supernatant from the saturated sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[9]
-
Construct a calibration curve from the analytical response of the standard solutions (Peak Area vs. Concentration).
-
Use the calibration curve to determine the concentration of 3-Furanmethanol in the saturated sample. This concentration represents the compound's solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Rationale and Implications in Drug Development
The physicochemical properties detailed in this guide are not merely academic; they have profound, field-proven implications for drug development professionals:
-
Solubility and Bioavailability: The high aqueous solubility of 3-Furanmethanol suggests it would likely exhibit good dissolution in the gastrointestinal tract, a prerequisite for oral absorption. Poor solubility is a major hurdle in drug discovery, often leading to low and variable bioavailability.[9]
-
Formulation Development: Understanding solubility in various solvents is crucial for developing stable and effective dosage forms, whether for oral liquids, injectables, or topical applications.[9]
-
Metabolic Stability: The furan ring is known to be susceptible to metabolic oxidation, which can sometimes lead to reactive intermediates. The overall polarity and structure of the molecule, including the tetrahydro- variant, can influence its interaction with metabolic enzymes.
-
Structure-Activity Relationship (SAR): For medicinal chemists, the properties of the 3-furanmethanol scaffold serve as a baseline. Modifications to this structure, such as introducing an ethynyl group or saturating the furan ring to a tetrahydrofuran, would be deliberate choices to modulate properties like metabolic stability, receptor binding affinity, and solubility to optimize a drug candidate.
Conclusion
3-Furanmethanol is a small heterocyclic alcohol with a well-defined set of physical properties. Its notable solubility in both aqueous and organic media, driven by the hydroxyl functional group, makes it a molecule of interest in various chemical applications. For researchers in drug development, a thorough understanding of these fundamental characteristics, determined through robust and validated experimental protocols, is an indispensable part of the process of designing and optimizing new therapeutic agents.
References
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- Solubility test for Organic Compounds. (2024, September 24).
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters | ACS Omega. (2024, July 5).
- Solubility of Organic Compounds. (2023, August 31).
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- 3-furan methanol, 4412-91-3. The Good Scents Company.
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- Furan | C4H4O | CID 8029. PubChem - NIH. (2019, March 22).
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The 4'-Ethynyl-Tetrahydrofuran-Methanol Scaffold: Synthetic Architecture & Pharmacological Logic
This is an in-depth technical guide on Ethynyl Tetrahydrofuran Methanol Derivatives , with a specific focus on their critical role as the structural core of next-generation Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs) , such as Islatravir (MK-8591) .
Executive Summary
The ethynyl tetrahydrofuran methanol motif—specifically the 4'-ethynyl-2'-deoxyribose core—represents a paradigm shift in nucleoside antiviral design. Unlike traditional chain terminators (NRTIs) that lack a 3'-hydroxyl group, these derivatives retain the 3'-OH but utilize a 4'-ethynyl group to sterically jam the translocation of the viral polymerase.
This guide analyzes the (2R,3S,5R)-5-ethynyl-5-(hydroxymethyl)tetrahydrofuran scaffold, detailing the transition from classical chemical synthesis to the state-of-the-art biocatalytic cascades that have defined its industrial production.
Structural Classification & Stereochemistry
The core pharmacophore is defined by a quaternary carbon at the C4' position (nucleoside numbering) or C5 position (THF numbering).
Nomenclature and Numbering
-
IUPAC: ((2R,3S,5R)-5-(Nucleobase)-2-ethynyltetrahydrofuran-2-yl)methanol.
-
Nucleoside Numbering (Preferred): 4'-ethynyl-2'-deoxyribose.
-
Key Feature: The geminal disubstitution at C4', bearing both a hydroxymethyl group (essential for phosphorylation) and an ethynyl group (the translocation blocker).
Stereochemical Imperative
The biological activity is strictly governed by the configuration of the quaternary center.
-
Active Configuration: The ethynyl group must be in the
-configuration (down) relative to the sugar ring to fit the hydrophobic pocket of the Reverse Transcriptase (RT) enzyme. -
Critical Challenge: Constructing this tetrasubstituted carbon with high diastereoselectivity is the primary synthetic bottleneck.
Pharmacological Mechanism: The "Translocation Block"
The 4'-ethynyl group functions via a unique dual mechanism, distinct from AZT or Tenofovir.
-
Incorporation: The analog is recognized by HIV-RT and incorporated into the nascent DNA chain.
-
Translocation Inhibition: The 4'-ethynyl group clashes with the conserved residues (e.g., Ala114) in the RT "primer grip" region. This prevents the enzyme from sliding forward to accept the next nucleotide.
-
3'-OH Retention: Because it retains the 3'-OH, it avoids immediate excision by resistance mechanisms, providing a high genetic barrier to resistance.
Synthetic Methodologies
Method A: Classical Chemical Synthesis (The "Furfuryl" Route)
Early routes, such as those by Ohrui et al., relied on linear manipulation of chiral sugar pools.
-
Starting Material: D-Glucose or Glutamic acid.
-
Key Step: Addition of an acetylide nucleophile to a 4-oxo-nucleoside intermediate.
-
Drawbacks: Low atom economy, lengthy protection/deprotection sequences (16+ steps), and poor diastereoselectivity (~3:1 favoring the wrong isomer).
Method B: The Merck Biocatalytic Cascade (Industrial Standard)
Merck developed a revolutionary 3-step biocatalytic cascade starting from 2-ethynylglycerol , drastically reducing step count and waste.
Workflow Diagram
Comparative Data: Chemical vs. Biocatalytic
| Feature | Chemical Route (Ohrui/Generic) | Biocatalytic Route (Merck) |
| Starting Material | Diacetone Glucose | 2-Ethynylglycerol |
| Step Count | 12-16 Steps | 3 Enzymatic Steps |
| Overall Yield | < 20% | > 50% |
| Stereocontrol | Substrate controlled (Low) | Enzyme controlled (>99% ee/de) |
| Atom Economy | Poor (Heavy protecting groups) | Excellent (Water-based) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethynylglycerol (Precursor)
Context: This is the critical achiral linker for the biocatalytic route.
-
Reagents: 1,3-Dihydroxyacetone dimer, Acetylene gas, THF, Potassium tert-butoxide (KOtBu).
-
Procedure:
-
Dissolution: Dissolve 1,3-dihydroxyacetone dimer (100 mmol) in anhydrous THF (200 mL) under
. -
Alkynylation: Cool to -10°C. Saturate the solution with Acetylene gas.
-
Addition: Slowly add KOtBu (1.0 equiv) over 2 hours, maintaining internal temperature < 0°C.
-
Quench: Neutralize with acetic acid.
-
Purification: The product, 2-ethynylpropane-1,2,3-triol, is water-soluble and challenging to extract. Use continuous extraction with ethyl acetate or proceed directly if using in aqueous enzymatic media.
-
-
Critical Control Point: Temperature must remain < 0°C to prevent polymerization of acetylene.
Protocol 2: Chemical Alkynylation of 4-Oxo-Nucleoside (Laboratory Scale)
Context: For researchers lacking biocatalytic infrastructure.
-
Substrate: 5'-O-Silyl-protected 2'-deoxy-4'-oxoadenosine derivative.
-
Reagent: Ethynylmagnesium bromide (or Lithium acetylide-EDA complex).
-
Procedure:
-
Dissolve substrate (1.0 mmol) in dry THF (10 mL). Cool to -78°C.
-
Add Ethynylmagnesium bromide (3.0 equiv, 0.5M in THF) dropwise.
-
Stir at -78°C for 4 hours.
-
Observation: This reaction is under thermodynamic control. The "up" (incorrect) isomer is often favored.
-
Workup: Quench with saturated
. Extract with EtOAc.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Separation: Requires careful HPLC or column chromatography to separate the diastereomers (typically separable on Silica gel using Hexane/EtOAc gradients).
-
Derivatives & Structure-Activity Relationships (SAR)
The ethynyl-THF-methanol core is robust, but minor modifications drastically alter potency.
| Derivative | Modification | Effect on Activity |
| Islatravir (MK-8591) | 4'-Ethynyl, 2-Fluoro, 3'-OH | Picomolar potency; High resistance barrier. |
| EdA | 4'-Ethynyl, No Fluoro | Reduced half-life (susceptible to adenosine deaminase). |
| EdAP | 4'-Ethynyl, 5'-Phosphate | Active against Influenza (bypasses initial kinase step). |
| 4'-Cyano | CN instead of Ethynyl | Loss of translocation inhibition (sterics insufficient). |
References
-
Rummelt, S. M., et al. (2021).[1][2][3] Development of an Efficient Route to 2-Ethynylglycerol for the Synthesis of Islatravir. Organic Process Research & Development .
-
Nawrat, C. C., et al. (2020).[1][3][4] Synthesis of Islatravir Enabled by a Catalytic, Enantioselective Alkynylation of a Ketone. Organic Letters .
-
Ohrui, H., et al. (2011).[3] Enantioselective total synthesis of the potent anti-HIV nucleoside EFdA. Organic Letters .
-
Merck & Co. (2019). Biocatalytic Cascade for the Synthesis of Islatravir. Science .
-
Kageyama, M., et al. (2011).[3] 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) as a Potent NRTTI.[5] Journal of Medicinal Chemistry .
Sources
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- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of EdAP, a 4′-Ethynyl-2′-Deoxyadenosine 5′-Monophosphate Analog, as a Potent Influenza a Inhibitor | MDPI [mdpi.com]
Methodological & Application
Synthesis of α-Ethynyltetrahydro-3-furanmethanol: Application Notes and Protocols
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of α-ethynyltetrahydro-3-furanmethanol. This molecule features a secondary propargylic alcohol attached to a tetrahydrofuran scaffold, a structural motif of significant interest in medicinal chemistry and materials science due to its utility as a versatile synthetic intermediate. The core of the synthesis is the nucleophilic addition of an acetylide anion to the corresponding aldehyde, tetrahydrofuran-3-carboxaldehyde. We will present a field-proven protocol utilizing an organomagnesium (Grignard) reagent, explain the underlying chemical principles, and provide the necessary data and visualizations for successful replication and adaptation in a research setting.
Core Synthetic Strategy: Acetylide Addition to Aldehydes
The formation of propargylic alcohols through the addition of a terminal alkyne to a carbonyl compound is a cornerstone transformation in organic synthesis. This reaction constructs a new carbon-carbon bond and installs a hydroxyl group adjacent to a triple bond, creating a synthetically versatile product. The fundamental principle involves the deprotonation of a terminal alkyne to form a potent carbon nucleophile (an acetylide), which subsequently attacks the electrophilic carbon of an aldehyde or ketone.[1][2]
The choice of reagent to generate the acetylide is critical and dictates the reaction conditions. The two most prevalent classes of reagents for this purpose are:
-
Organolithium Reagents (e.g., Lithium Acetylide): Generated by treating a terminal alkyne with a strong organolithium base like n-butyllithium (n-BuLi), or by using commercially available complexes. Organolithium reagents are exceptionally reactive nucleophiles.[3][4]
-
Organomagnesium Reagents (Grignard Reagents, e.g., Ethynylmagnesium Bromide): Prepared by reacting a terminal alkyne with an existing Grignard reagent (like ethylmagnesium bromide) or formed directly from an alkynyl halide and magnesium metal.[5] Grignard reagents are powerful nucleophiles and are often preferred for their slightly moderated reactivity and ease of handling compared to some organolithiums.[6]
A critical parameter for success is the rigorous exclusion of protic sources, especially water, as these powerful organometallic reagents are also strong bases and will be quenched instantly, terminating the desired reaction pathway.[5] Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous.
Experimental Workflow Overview
The synthesis of α-ethynyltetrahydro-3-furanmethanol follows a logical sequence of steps, beginning with the preparation of the anhydrous starting material and culminating in the purification of the final product.
Caption: Overall workflow for the synthesis of α-ethynyltetrahydro-3-furanmethanol.
Detailed Experimental Protocol: Ethynylation via Grignard Reagent
This protocol details the synthesis using a commercially available solution of ethynylmagnesium bromide.
Reagent & Materials Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |
| Tetrahydrofuran-3-carboxaldehyde¹ | C₅H₈O₂ | 100.12 | 10.0 | 1.0 | Starting material |
| Ethynylmagnesium bromide (0.5 M in THF) | HC≡CMgBr | 129.26 | 12.0 | 1.2 | Nucleophile; moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~45 mL | - | Reaction solvent; must be dry |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | - | Quenching agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | - | - | Stationary phase for chromatography |
¹Note: Tetrahydrofuran-3-carboxaldehyde is often supplied as a 50 wt.% solution in water. An initial extraction and drying step is mandatory.
Step-by-Step Methodology
Part A: Preparation of Anhydrous Aldehyde
-
To a separatory funnel, add 2.0 g of the 50 wt.% tetrahydrofuran-3-carboxaldehyde solution (containing ~1.0 g, 10.0 mmol of the aldehyde) and 20 mL of brine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the neat aldehyde. Immediately place the aldehyde under an inert atmosphere (e.g., Argon) and proceed to the next step.
Part B: Ethynylation Reaction
-
Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask, previously flame-dried under vacuum and cooled under a positive pressure of Argon, with a magnetic stir bar, a rubber septum, and a condenser.
-
Reagent Charging: To the reaction flask, add 24 mL of ethynylmagnesium bromide solution (0.5 M in THF, 12.0 mmol, 1.2 equiv) via syringe.
-
Cooling: Cool the stirred Grignard solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve the neat tetrahydrofuran-3-carboxaldehyde (~1.0 g, 10.0 mmol) in 10 mL of anhydrous THF. Using a syringe pump for controlled delivery, add this solution dropwise to the cold Grignard reagent over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system. The aldehyde starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[4] Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure α-ethynyltetrahydro-3-furanmethanol.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic addition mechanism. The carbon atom of the acetylide, bearing a partial negative charge and nucleophilic character, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and breaks the C=O pi bond, resulting in a tetrahedral magnesium alkoxide intermediate. The subsequent aqueous workup protonates this alkoxide to yield the final secondary alcohol product.[2]
Caption: Mechanism of Grignard addition to an aldehyde. (Note: Images are placeholders)
Safety and Handling
-
Organometallic Reagents: Ethynylmagnesium bromide and other Grignard/organolithium reagents are highly reactive with water, protic solvents, and atmospheric moisture. Handle exclusively under an inert atmosphere (Argon or Nitrogen) using anhydrous techniques.
-
Anhydrous Ethers: Anhydrous THF is highly flammable and can form explosive peroxides upon prolonged exposure to air. Use in a well-ventilated chemical fume hood, away from ignition sources.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when performing this procedure.
Conclusion
The synthesis of α-ethynyltetrahydro-3-furanmethanol is reliably achieved through the nucleophilic addition of an acetylide Grignard reagent to tetrahydrofuran-3-carboxaldehyde. The protocol described herein is robust and scalable, provided that stringent anhydrous conditions are maintained. Careful execution of the pre-extraction of the aldehyde from its aqueous solution is a critical, non-obvious step for success. This method provides reliable access to a valuable propargylic alcohol building block for further synthetic elaboration in drug discovery and materials science programs.
References
-
Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 18.6 Addition of Organometallic Nucleophiles. [Link]
-
Ashenhurst, J. (2023). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Farmer, S., & Wenthold, P. G. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
-
Myers, A. Reaction of Aldehydes and Ketones with Grignard Reagents. Chemguide. [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Grignard addition procedures for alpha-ethynyltetrahydro-3-furanmethanol
Application Note: Stereoselective Synthesis of α-Ethynyltetrahydro-3-furanmethanol
Abstract
This application note details the protocol for the nucleophilic addition of ethynylmagnesium bromide to tetrahydrofuran-3-carbaldehyde to yield
Mechanistic Insight & Experimental Logic
The addition of a Grignard reagent to an aldehyde bearing an
Stereochemical Control: Felkin-Anh vs. Chelation
The stereochemical outcome is dictated by the conformation of the aldehyde in the transition state.
-
Felkin-Anh Model: In non-chelating solvents or with bulky protecting groups, the aldehyde aligns the largest substituent (
) perpendicular to the carbonyl to minimize steric strain. -
Cram-Chelate Model: The ether oxygen in the THF ring is a Lewis base capable of coordinating with the Magnesium (Mg) atom. If the reaction conditions (e.g., non-polar solvent, low temp) favor this coordination, the Mg bridges the carbonyl oxygen and the ring oxygen, locking the conformation and reversing the facial selectivity compared to Felkin-Anh.
Expert Insight: For this specific substrate, the THF ring oxygen is inherently capable of chelation. To maximize diastereoselectivity, we employ a low-temperature protocol (-78°C) which favors the rigid chelated transition state, typically enhancing the formation of the syn-isomer (depending on specific substitution patterns).
Pathway Visualization
Caption: Figure 1. Mechanistic pathway highlighting the chelation-controlled transition state facilitated by magnesium coordination.
Experimental Protocol
Reagents and Equipment
-
Substrate: Tetrahydrofuran-3-carbaldehyde (Freshly distilled or purified via bisulfite adduct if older than 1 month).
-
Reagent: Ethynylmagnesium bromide (0.5 M in THF). Note: Commercial solutions are preferred over in-situ preparation for reproducibility.
-
Solvent: Anhydrous THF (Water content < 50 ppm).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Cool the flask to room temperature under a positive stream of Nitrogen (
).
Step 2: Substrate Solubilization
-
Charge the flask with Tetrahydrofuran-3-carbaldehyde (1.0 equiv, e.g., 10.0 mmol) dissolved in anhydrous THF (Concentration ~0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Allow at least 15 minutes for internal temperature equilibration.
Step 3: Grignard Addition
-
Transfer Ethynylmagnesium bromide (1.2 equiv) to a pressure-equalizing addition funnel.
-
Add the Grignard reagent dropwise over 30 minutes.
-
Control: Monitor internal temperature; do not allow it to rise above -65°C. Rapid addition causes local heating and loss of stereocontrol.
-
-
Once addition is complete, stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
Step 4: Quench and Workup
-
At 0°C, quench the reaction by slow addition of saturated
(20 mL). Caution: Exothermic gas evolution. -
Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (ensure water bath < 30°C to prevent volatile loss).
Workflow Diagram
Caption: Figure 2. Operational workflow for the Grignard addition, emphasizing temperature checkpoints.
Data Analysis & Validation
Expected Analytical Data
The product is a diastereomeric mixture. Separation is achievable via flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).
| Parameter | Signal Characteristics (1H NMR, 400 MHz, CDCl3) | Interpretation |
| Alkyne Proton | Diagnostic signal for terminal alkyne. | |
| Carbinol Proton | Shift varies between diastereomers (syn vs anti). | |
| Ring Protons | ||
| Diastereomeric Ratio | Integration of Carbinol/Alkyne signals | Ratio depends on temperature; expect ~3:1 to 5:1 favoring syn at -78°C. |
Troubleshooting Guide
-
Low Yield: Often due to "wet" THF. Grignard reagents protonate instantly with water. Solution: Distill THF over Na/Benzophenone or use a solvent purification system.
-
No Reaction: Old Grignard reagent. Solution: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or use a fresh bottle.
-
Polymerization: Dark tarry product. Solution: Ensure the quench is performed at 0°C, not room temperature, and avoid strong mineral acids during workup.
Safety Information
-
Ethynylmagnesium Bromide:
-
Tetrahydrofuran (THF):
References
-
Sigma-Aldrich. Ethynylmagnesium bromide solution, 0.5 M in THF - Safety Data Sheet & Technical Bulletin. Retrieved from [1]
-
Organic Syntheses. General Procedures for Grignard Additions to Aldehydes. Org.[1][3][6][7] Synth. 2008 , 85, 1. Retrieved from
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Chapter 12: Nucleophilic addition to the carbonyl group.
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Hydroxytetrahydrofuran (Analogous Core Structure). Retrieved from
Sources
- 1. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Tetrahydrofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Alkynylation of Tetrahydrofuran-3-carboxaldehyde
Introduction: The Significance of Alkynyl-Substituted Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of an alkyne functionality onto the THF ring, specifically at the 3-position, generates a highly versatile synthetic intermediate. The resulting propargylic alcohol can be readily transformed into a variety of other functional groups, enabling the construction of complex molecular architectures for drug discovery and development. This document provides a detailed guide to the reaction conditions for the alkynylation of tetrahydrofuran-3-carboxaldehyde, addressing the practical challenges associated with this transformation and offering a reliable experimental protocol.
The Synthetic Challenge: An Aqueous Starting Material
A significant practical hurdle in the synthesis of alkynyl-substituted tetrahydrofurans from tetrahydrofuran-3-carboxaldehyde is the nature of the commercially available starting material. It is typically supplied as a 50 wt. % solution in water.[1] This presents a considerable challenge, as traditional alkynylation methodologies, such as those employing highly basic and nucleophilic Grignard or organolithium reagents, are notoriously sensitive to water.[2][3] The presence of water would lead to the rapid quenching of these reagents, rendering them ineffective for the desired carbon-carbon bond formation.[4] Therefore, a robust synthetic strategy must either circumvent the need for anhydrous conditions or incorporate an effective dehydration step.
Strategic Approach: A Two-Step Dehydration and Alkynylation Protocol
While Barbier-type reactions, which can be performed in aqueous media, are an attractive option for some carbonyl additions, their application to alkynylation is less established than for allylation or alkylation.[5][6][7] Given the critical need for a reliable and reproducible protocol, a two-step approach is recommended. This strategy involves an initial, gentle dehydration of the aqueous tetrahydrofuran-3-carboxaldehyde solution, followed by a subsequent alkynylation under anhydrous conditions using a functional-group-tolerant organozinc reagent. This approach ensures the integrity of the sensitive aldehyde and the efficiency of the carbon-carbon bond-forming step.
The chosen dehydration method utilizes a Soxhlet extractor with 3Å molecular sieves. This technique is particularly well-suited for heat-sensitive compounds as it allows for the continuous removal of water at the boiling point of a low-boiling solvent, such as dichloromethane (DCM), without subjecting the aldehyde to harsh conditions.[8] Following dehydration, the alkynylation is performed using an in-situ generated alkynylzinc reagent. Organozinc reagents are known for their excellent functional group tolerance and are less basic than their Grignard or organolithium counterparts, making them ideal for substrates containing ether functionalities.[9]
Experimental Protocols
Part 1: Dehydration of Aqueous Tetrahydrofuran-3-carboxaldehyde
This protocol describes the removal of water from a commercially available 50 wt. % aqueous solution of tetrahydrofuran-3-carboxaldehyde using a Soxhlet extractor.
Materials:
-
Tetrahydrofuran-3-carboxaldehyde (50 wt. % in water)
-
Dichloromethane (DCM), anhydrous
-
3Å Molecular Sieves, activated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Soxhlet extractor
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Molecular Sieves: Activate 3Å molecular sieves by heating them in a vacuum oven at 200-300°C for at least 12 hours.[1][10] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Soxhlet Setup: Assemble a flame-dried Soxhlet extraction apparatus consisting of a round-bottom flask, the Soxhlet extractor, and a condenser under an inert atmosphere.
-
Charging the Apparatus: Place the activated 3Å molecular sieves (approximately 20-30 g for a 10 mmol scale reaction) into the thimble of the Soxhlet extractor. In the round-bottom flask, place the aqueous solution of tetrahydrofuran-3-carboxaldehyde (e.g., 2.0 g of a 50 wt. % solution, which contains 1.0 g, ~10 mmol of the aldehyde) and anhydrous dichloromethane (100 mL).
-
Dehydration: Gently heat the dichloromethane to reflux. The DCM vapor will bypass the thimble, condense, and drip back into the thimble, dissolving the aldehyde and carrying the water to be adsorbed by the molecular sieves. The anhydrous aldehyde in DCM will then be siphoned back into the round-bottom flask. Continue this process for 12-24 hours.
-
Work-up: After cooling to room temperature, the dichloromethane solution containing the anhydrous tetrahydrofuran-3-carboxaldehyde can be carefully decanted from any remaining water at the bottom of the flask. For complete water removal, the organic layer can be further dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the neat, anhydrous aldehyde. Due to the volatility and potential instability of the neat aldehyde, it is often preferable to use the anhydrous solution directly in the next step after determining its concentration via a suitable analytical method (e.g., ¹H NMR with an internal standard).
Part 2: Organozinc-Mediated Alkynylation
This protocol describes the addition of an alkyne to the anhydrous tetrahydrofuran-3-carboxaldehyde using an in-situ generated organozinc reagent. This example utilizes phenylacetylene.
Materials:
-
Anhydrous solution of tetrahydrofuran-3-carboxaldehyde in an appropriate solvent (e.g., THF or toluene) from Part 1
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flasks and standard Schlenk line equipment
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
Preparation of the Lithium Acetylide: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (or toluene) and cool to -78°C using a dry ice/acetone bath. To this, add phenylacetylene (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78°C. Stir the resulting solution for 30 minutes at this temperature.
-
Transmetalation to the Alkynylzinc Reagent: In a separate flame-dried Schlenk flask, suspend anhydrous zinc chloride (1.2 equivalents) in anhydrous THF. Cool this suspension to 0°C. Slowly transfer the lithium acetylide solution prepared in the previous step to the zinc chloride suspension via cannula while maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkynylation Reaction: Cool the freshly prepared alkynylzinc reagent solution to 0°C. Add the anhydrous solution of tetrahydrofuran-3-carboxaldehyde (1.0 equivalent) dropwise to the alkynylzinc reagent solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Reaction Quench and Work-up: Cool the reaction mixture to 0°C and slowly quench by the addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired propargylic alcohol.
Summary of Reaction Conditions
| Parameter | Dehydration | Alkynylation |
| Key Reagents | Tetrahydrofuran-3-carboxaldehyde (aq.), 3Å Molecular Sieves | Anhydrous Tetrahydrofuran-3-carboxaldehyde, Phenylacetylene, n-BuLi, ZnCl₂ |
| Solvent | Dichloromethane | Tetrahydrofuran or Toluene |
| Temperature | Reflux (approx. 40°C) | -78°C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Decantation/Drying over MgSO₄ | Quench with aq. NH₄Cl, Extraction |
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
References
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- Grignard Reagents: New Developments; Richey, H. G., Ed.; John Wiley & Sons: New York, 2000.
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-
Yin, J.; Stark, R. T.; Fallis, I. A.; Browne, D. L. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. J. Org. Chem.2020 , 85 (4), 2347–2354. [Link]
-
Zhan, Z.; Li, J.; Zhao, R.; Li, C.-J. Bismuth-Mediated Barbier-Type Allylation of Aldehydes in Water Containing Fluoride Ions. Org. Biomol. Chem.2006 , 4, 3131-3134. [Link]
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-
Li, C.-J. Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. Chem. Rev.2005 , 105 (8), 3095–3166. [Link]
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-
Chen, S.-Y.; Liu, W.; Wu, X.; Pu, L. Alkynylation of aldehydes mediated by zinc and allyl bromide: a practical synthesis of propargylic alcohols. Chem. Commun.2010 , 46, 5578-5580. [Link]
-
Andrew, N. R.; McAdam, C. A.; Jones, M. J.; Regalado, E. L. Zinc-Mediated α-regioselective Barbier-type cinnamylation reactions of aldehydes, ketones and esters. Org. Biomol. Chem.2017 , 15, 4755-4759. [Link]
-
Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem.2010 , 75 (24), 8351–8354. [Link]
-
Augusto, F.; Valente, A. L. P.; Zini, C. A. Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules2007 , 12, 2089-2105. [Link]
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-
Pu, L. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Acc. Chem. Res.2014 , 47 (5), 1523–1535. [Link]
-
University of Victoria. Using molecular sieves for solvent drying. [Link]
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Reddit. Dehydrating a hydrate to aldehyde. [Link]
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-
Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Water. [Link]
-
Chemistry LibreTexts. Dehydration of Aldol Products - Synthesis of Enones. [Link]
-
GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
-
Scientific Research Publishing. Research Progress on Azeotropic Distillation Technology. [Link]
-
Koch Modular. Distillation. [Link]
- Ballesteros-Gómez, A.; Rubio, S. Tunable solvency mixtures of tetrahydrofuran:water for efficient and fast extraction/clean-up of trace contaminants. J.
-
The Royal Society of Chemistry. Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. [Link]
-
Chen, Y.-C.; et al. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. Inorganics2023 , 11, 60. [Link]
-
ResearchGate. Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines. [Link]
-
Taniyasu, S.; et al. Tetrahydrofuran-water extraction, in-line clean-up and selective liquid chromatography/tandem mass spectrometry for the quantitation of perfluorinated compounds in food at the low picogram per gram level. J. Chromatogr. A2010 , 1217 (38), 5913-5921. [Link]
- Google Patents.
-
Honeywell. Water determination in aldehydes and ketones. [Link]
-
Iowa State University Digital Repository. Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. [Link]
-
ChemRxiv. Rare Earth–Transition Metal Cooperativity in the Ring-Opening Polymerisation of Tetrahydrofuran. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. A convenient procedure for bismuth-mediated Barbier-type allylation of aldehydes in water containing fluoride ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 6. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
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- 10. chemtips.wordpress.com [chemtips.wordpress.com]
Application Note & Protocols: Strategic Catalytic Reduction of α-Ethynyltetrahydro-3-furanmethanol
Introduction: The Synthetic Value of a Versatile Building Block
α-Ethynyltetrahydro-3-furanmethanol and its derivatives are pivotal intermediates in the synthesis of complex molecules, particularly pharmaceuticals and natural products. The propargylic alcohol moiety is a versatile functional group that can be strategically transformed into saturated alkyl, cis-(Z)-alkenyl, or trans-(E)-alkenyl groups. Control over the stereochemistry of the resulting olefin is often critical for biological activity. This guide details the primary catalytic methods to achieve these transformations with high selectivity and efficiency, moving beyond simple procedural steps to explain the underlying principles that govern reaction outcomes.
The choice of reduction method is dictated entirely by the desired final product. This decision-making process is the first and most critical step in the synthetic workflow.
Figure 1: Overview of selective reduction pathways for α-ethynyltetrahydro-3-furanmethanol.
Complete Reduction: Alkyne to Alkane
For applications requiring the fully saturated ethyl side chain, a complete hydrogenation is necessary. This is the most straightforward of the reduction methods, leveraging highly active catalysts to ensure the reaction proceeds past the alkene intermediate to the final alkane.
Mechanistic Rationale
Standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective for the complete reduction of alkynes.[1][2][3][4] The reaction proceeds in two stages: the alkyne is first reduced to an alkene, which remains adsorbed to the catalyst surface and is immediately hydrogenated further to the alkane.[5] The high activity of these catalysts and the reaction conditions (typically positive hydrogen pressure) prevent the isolation of the alkene intermediate.[1][4] The tetrahydrofuran ring is robust and generally unaffected by these standard hydrogenation conditions.
Protocol: Complete Hydrogenation using 10% Pd/C
Materials:
-
α-Ethynyltetrahydro-3-furanmethanol
-
10% Palladium on Carbon (Pd/C), preferably dry
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenator or a heavy-walled flask suitable for hydrogenation, equipped with a magnetic stir bar
-
Septa and balloon for H₂ atmosphere (for small-scale reactions)
-
Filtration setup (Celite® or a syringe filter)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation flask containing a magnetic stir bar, add α-ethynyltetrahydro-3-furanmethanol (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to solvents. Add the catalyst under a gentle stream of nitrogen or argon.
-
Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. Repeat this purge/backfill cycle three times. For small-scale reactions, a balloon filled with H₂ is sufficient. For larger scales, a Parr apparatus set to 1-3 atm (15-45 psi) is recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours, as indicated by the complete consumption of the starting material.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench carefully with water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude α-ethyltetrahydro-3-furanmethanol is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Partial Reduction: Alkyne to cis-(Z)-Alkene
The synthesis of the cis or (Z)-alkene is a common and critical transformation, achieved through a syn-addition of hydrogen across the triple bond. This requires a catalyst that is active enough to reduce an alkyne but not an alkene.
Mechanistic Rationale: The Role of Catalyst Poisoning
The Lindlar catalyst is the classic reagent for this transformation.[5][6][7] It consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally "poisoned" with substances like lead acetate and quinoline.[1][6][7]
-
Palladium (Pd): The active metal for hydrogenation.
-
Support (CaCO₃/BaSO₄): Provides a high surface area for the catalyst.
-
Poisons (Lead Acetate, Quinoline): These additives selectively deactivate the most active sites on the palladium surface.[5][8]
This deactivation reduces the catalyst's activity to a level where it can readily hydrogenate the more reactive alkyne but struggles to hydrogenate the less reactive alkene product.[9][10] The alkyne adsorbs to the catalyst surface, and two hydrogen atoms are delivered from the surface to the same face of the alkyne (syn-addition), resulting in the exclusive formation of the cis-alkene.[1][9]
Figure 2: Simplified workflow of syn-addition on a poisoned catalyst surface.
Protocol: Partial Hydrogenation using Lindlar Catalyst
Materials:
-
α-Ethynyltetrahydro-3-furanmethanol
-
Lindlar Catalyst (typically 5% Pd on CaCO₃, poisoned)
-
Hexane or Ethyl Acetate (EtOAc), reagent grade
-
Quinoline (optional, as an additional poison if over-reduction is observed)
-
Hydrogen (H₂) gas (balloon pressure is usually sufficient)
-
Standard glassware for atmospheric pressure reactions
Procedure:
-
Setup: Follow steps 1 and 2 from the complete hydrogenation protocol (Section 2.2), using a solvent like hexane or ethyl acetate.
-
Catalyst Addition: Add Lindlar catalyst (5-10 mol% by weight relative to the substrate). If the catalyst is known to be highly active or if over-reduction is a concern, 1-2 drops of quinoline can be added per gram of substrate to further deactivate the catalyst.
-
Atmosphere Exchange: Purge the flask with nitrogen, then evacuate and backfill with H₂ from a balloon. Maintain a positive pressure of H₂ throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: This reaction requires careful monitoring by TLC or GC-MS to prevent over-reduction to the alkane. The reaction should be stopped as soon as the starting material is consumed. Typical reaction times are 3-8 hours.
-
Workup and Purification: Follow steps 7-9 from the complete hydrogenation protocol. Purification by flash column chromatography is often necessary to separate the desired cis-alkene from any potential starting material or over-reduced alkane.
Partial Reduction: Alkyne to trans-(E)-Alkene
Generating the trans-alkene requires an anti-addition of hydrogen atoms, a process that cannot be achieved with standard heterogeneous catalysis. The classic approach involves a dissolving metal reduction, though modern transfer hydrogenation methods offer milder alternatives.
Mechanistic Rationale
A. Dissolving Metal Reduction: The reaction of an alkyne with sodium or lithium metal in liquid ammonia at low temperatures (-78 °C to -33 °C) produces a trans-alkene.[11] The mechanism involves a single electron transfer from the sodium atom to the alkyne, creating a radical anion. This intermediate is protonated by the ammonia solvent. A second electron transfer and subsequent protonation follow. The steric repulsion in the vinyl radical intermediate forces it into the more stable trans configuration before the final protonation occurs, locking in the trans stereochemistry.[11]
B. Catalytic Transfer Hydrogenation: More recently, methods using base-metal catalysts (e.g., iron or cobalt) with a hydrogen donor have been developed for stereodivergent alkyne reduction.[12][13] For example, specific cobalt pincer complexes can catalyze the transfer hydrogenation of alkynes to yield E-alkenes.[13] This often occurs through an initial, expected cis-hydrogenation followed by a catalyst-mediated Z-to-E isomerization of the alkene product to the thermodynamically more stable trans isomer.[13] These methods avoid cryogenic temperatures and the use of metallic sodium, representing a significant operational advantage.
Protocol: Dissolving Metal Reduction (Na/NH₃)
Materials:
-
α-Ethynyltetrahydro-3-furanmethanol
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, stored under mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Ammonium chloride (NH₄Cl), solid
-
Dry ice/acetone bath
-
Three-neck flask with a dry ice condenser
Procedure:
-
Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a gas inlet, and a dry ice condenser. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask.
-
Substrate Addition: Dissolve the α-ethynyltetrahydro-3-furanmethanol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the liquid ammonia.
-
Sodium Addition: Carefully cut small pieces of sodium metal (approx. 2.5 eq), wash them with hexane to remove the mineral oil, and add them one by one to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC (quench an aliquot with NH₄Cl before spotting).
-
Quenching: Once the starting material is consumed, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the remaining residue, add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pure trans-alkene.
Summary of Methods and Data
The choice of method is critical and depends entirely on the desired molecular geometry. The following table summarizes the key parameters for each approach.
| Feature | Method 1: Complete Reduction | Method 2: cis-(Z) Reduction | Method 3: trans-(E) Reduction |
| Product | Alkane | cis-(Z)-Alkene | trans-(E)-Alkene |
| Primary Catalyst | Pd/C, PtO₂, Raney Ni | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Sodium Metal (Na) |
| Hydrogen Source | H₂ Gas | H₂ Gas | Na (e⁻ source), NH₃ (H⁺ source) |
| Pressure | 1-3 atm (or balloon) | 1 atm (balloon) | N/A |
| Temperature | Room Temperature | Room Temperature | -78 °C |
| Key Advantage | High yield, simple procedure | Excellent stereoselectivity for cis | Excellent stereoselectivity for trans |
| Key Consideration | Risk of over-reduction if starting from alkene | Careful monitoring to avoid over-reduction | Requires cryogenic conditions and handling of reactive metal |
References
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
- Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl). (2025). BenchChem.
- Lindlar c
- Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts.
- Reduction of Alkynes. (2025, March 12). Chemistry LibreTexts.
- Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry.
- Alkyne to Alkane - Common Conditions. (n.d.). Organic Chemistry Portal.
- Selective iron-catalyzed transfer hydrogenation of terminal alkynes. (n.d.). RSC Publishing.
- Catalytic Hydrogenation of Alkynes. (2019, June 5). Chemistry LibreTexts.
- Friedfeld, M. R., et al. (2016). Ligand-Controlled Cobalt-Catalyzed Transfer Hydrogenation of Alkynes: Stereodivergent Synthesis of Z- and E-Alkenes. Journal of the American Chemical Society.
- Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013, May 8). Master Organic Chemistry.
- Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. (2008, July 25).
- Reduction of Alkynes. (n.d.). Lumen Learning - Organic Chemistry.
- Methanol as the Hydrogen Source in the Selective Transfer Hydrogenation of Alkynes Enabled by a Manganese Pincer Complex. (2020, July 28).
- Transfer hydrogenation of alkynes containing biologically relevant skeletons. (n.d.).
- Reduction of Alkynes. (2023, September 20). OpenStax - Organic Chemistry.
- Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar C
- Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI.
- Stereoselective Synthesis of 1,3-Dienes from Propargylic Alcohols by LiAlH4/AlCl3. (2013, March 20). Taylor & Francis Online.
- Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. (1996). Organic Chemistry Portal.
- Development of Sustainable Catalytic Pathways for Furan Deriv
- Brønsted Acid-Catalyzed Reduction of Furans. (2025, February 19). PMC.
- Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradi
- High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne to Alkane - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Catalytic Hydrogenation of Alkenes and Alkynes- Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Selective iron-catalyzed transfer hydrogenation of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of α-Ethynyltetrahydro-3-furanmethanol
Welcome to the technical support center for the synthesis of α-ethynyltetrahydro-3-furanmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. As Senior Application Scientists, our goal is to ensure your success by explaining the causality behind experimental choices and providing self-validating protocols.
Overview of the Synthetic Strategy
The synthesis of α-ethynyltetrahydro-3-furanmethanol is a multi-step process that requires careful control of reaction conditions to achieve optimal yield and purity. The most common and logical synthetic route involves three key stages:
-
Formation of the Tetrahydrofuran Core: Synthesis of the precursor, tetrahydro-3-furanmethanol.
-
Oxidation: Conversion of the primary alcohol of tetrahydro-3-furanmethanol to the corresponding aldehyde, tetrahydro-3-formylfuran.
-
Ethynylation: Introduction of the ethynyl group at the carbonyl carbon to form the final product.
This guide is structured to address specific issues that may be encountered during each of these critical stages.
Logical Workflow for the Synthesis
Caption: A high-level overview of the synthetic pathway.
Part 1: Synthesis of Tetrahydro-3-Furanmethanol
The initial step of synthesizing the saturated heterocyclic core is crucial for the overall success of the synthesis. High purity of this intermediate will prevent complications in subsequent steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of tetrahydro-3-furanmethanol?
A1: The most common and cost-effective starting materials are 3-furancarboxaldehyde (also known as 3-furaldehyde) or 3-furancarboxylic acid.[1] Both can be reduced to 3-furanmethanol, which is then hydrogenated to the final tetrahydrofuran derivative.[1][2] An alternative, though potentially longer route, involves starting from diethyl malonate and ethyl chloroacetate.[1]
Q2: What are the recommended reduction and hydrogenation methods?
A2: The synthesis is typically a two-step reduction process:
-
Reduction of the aldehyde/acid to 3-furanmethanol: For the reduction of 3-furaldehyde or 3-furancarboxylic acid, sodium borohydride (NaBH₄) is a commonly used and effective reducing agent.[1] The reaction is typically carried out in a protic solvent like ethanol or methanol.
-
Hydrogenation of the furan ring: The subsequent saturation of the furan ring is achieved through catalytic hydrogenation. A common catalyst for this step is Palladium on carbon (Pd/C).[1] This reaction is performed under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate.
Troubleshooting Guide: Part 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial reduction to 3-furanmethanol | - Incomplete reaction. - Degradation of the starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize side reactions. - Use a sufficient excess of the reducing agent. |
| Incomplete hydrogenation of the furan ring | - Inactive catalyst. - Insufficient hydrogen pressure. - Presence of catalyst poisons. | - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction vessel is properly sealed and pressurized with hydrogen. - Purify the 3-furanmethanol intermediate to remove any potential catalyst poisons. |
| Formation of ring-opened byproducts | - Harsh reaction conditions during hydrogenation (high temperature or pressure). | - Perform the hydrogenation at or near room temperature. - Optimize the hydrogen pressure; higher pressures are not always better and can lead to side reactions. |
Part 2: Oxidation to Tetrahydro-3-formylfuran
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step that dictates the success of the final ethynylation reaction.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agents are suitable for converting tetrahydro-3-furanmethanol to its aldehyde?
A1: Mild oxidizing agents are required to prevent over-oxidation. The most common and effective reagents for this transformation are:
-
Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
-
Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and high yields.
-
Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine. This method is performed at low temperatures (-78 °C) and is highly effective.
Troubleshooting Guide: Part 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-oxidation to the carboxylic acid | - Use of a strong oxidizing agent (e.g., KMnO₄, Jones reagent). - Elevated reaction temperatures. | - Strictly use mild oxidizing agents like PCC, DMP, or Swern oxidation conditions. - Maintain the recommended reaction temperature, especially for Swern oxidation which requires very low temperatures. |
| Incomplete conversion of the alcohol | - Insufficient amount of oxidizing agent. - Deactivated reagent. | - Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. - Ensure the oxidizing agent is fresh and has been stored under appropriate conditions (e.g., PCC and DMP should be stored in a desiccator). |
| Difficult purification of the aldehyde | - Residual oxidizing agent or byproducts. | - For PCC oxidation, passing the reaction mixture through a short plug of silica gel or Florisil can remove chromium residues. - For Swern and DMP oxidations, aqueous workups are typically effective in removing the byproducts. |
Part 3: α-Ethynylation Reaction
This is the final and most delicate step in the synthesis. The addition of the acetylide anion to the aldehyde is a powerful C-C bond-forming reaction, but it requires anhydrous conditions and careful handling of reagents.
Experimental Protocol: Ethynylation using Trimethylsilylacetylene
This protocol offers a safer alternative to using acetylene gas.
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reaction:
-
Dissolve tetrahydro-3-formylfuran in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath. .
-
Slowly add a solution of trimethylsilylacetylide in a suitable solvent (e.g., THF). A common method to generate this in situ is by reacting trimethylsilylacetylene with a strong base like n-butyllithium (n-BuLi).
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Deprotection: The resulting silyl-protected propargyl alcohol can be deprotected using a mild fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the final product.
-
Workup and Purification: Perform an aqueous workup and extract the product with a suitable organic solvent. Purify by column chromatography.
Ethynylation Workflow
Caption: Step-by-step workflow for the ethynylation reaction.
Frequently Asked Questions (FAQs)
Q2: What are the common methods for the ethynylation of aldehydes?
A2: The most common method involves the nucleophilic addition of an acetylide anion to the carbonyl group of the aldehyde. This can be achieved using:
-
Acetylene gas with a strong base: This classic method involves bubbling acetylene gas through a solution containing a strong base like sodium amide (NaNH₂) or lithium amide in liquid ammonia.
-
Metal acetylides: Pre-formed metal acetylides, such as lithium acetylide, can also be used.
-
Protected acetylenes: For better control and safety, protected acetylenes like trimethylsilylacetylene are often preferred.[3] The silyl group is then removed in a subsequent step.
Q3: How can I handle acetylene gas safely in the lab?
A3: Acetylene is a flammable and potentially explosive gas. It should always be handled in a well-ventilated fume hood. Use appropriate regulators and tubing, and ensure there are no ignition sources nearby. Due to the hazards, using a protected acetylene like trimethylsilylacetylene is highly recommended for laboratory-scale synthesis.
Troubleshooting Guide: Part 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Presence of moisture in the reaction. - Inactive base or nucleophile. - Low reactivity of the aldehyde. | - Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. - Use freshly opened and titrated n-BuLi or other strong bases. - Consider adding a Lewis acid catalyst (e.g., Zn(OTf)₂) to activate the aldehyde, though this should be done with caution to avoid side reactions. |
| Formation of a symmetric alkyne byproduct (dimerization of the acetylide) | - This can occur if the acetylide is not consumed quickly by the aldehyde. | - Add the aldehyde to the pre-formed acetylide solution rather than the other way around. - Maintain a low temperature throughout the addition. |
| Low yield during the deprotection step | - Incomplete deprotection. - Degradation of the product under the deprotection conditions. | - Monitor the deprotection by TLC and allow for sufficient reaction time. - Use mild deprotection conditions (e.g., K₂CO₃ in methanol) if harsher conditions (like TBAF) are causing degradation. |
References
- CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google P
-
Furan-3-methanol - High purity | EN - Georganics. (URL: [Link])
- CN104262301A - Method for synthesizing S-(+)
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. (URL: [Link])
Sources
purification strategies for alpha-ethynyltetrahydro-3-furanmethanol intermediates
Technical Guide: Purification Strategies for -Ethynyltetrahydro-3-furanmethanol
Introduction & Molecule Profile
The molecule possesses two chiral centers :
-
C3 of the tetrahydrofuran ring: Fixed if starting from chiral 3-furaldehyde precursors.
-
The
-hydroxyl position: Generated during the nucleophilic addition of the ethynyl group.
Consequently, the crude product typically exists as a mixture of diastereomers (syn/anti or like/unlike). Purification is not merely about removing byproducts but often requires the resolution of these diastereomers to ensure stereochemical integrity in downstream coupling.
Key Physicochemical Characteristics (Estimated)
| Property | Value / Range | Notes |
| Molecular Formula | MW: 126.15 g/mol | |
| Boiling Point | 85–95 °C @ 1.0 mmHg | High vacuum required to prevent alkyne degradation. |
| Polarity | Moderate-High | Secondary alcohol + ether oxygen increases water solubility. |
| Stability | Heat Sensitive | Terminal alkyne prone to polymerization >120 °C. |
Phase 1: The Critical Workup (The First Line of Defense)
The synthesis typically involves the addition of ethynylmagnesium bromide (Grignard) to tetrahydrofuran-3-carbaldehyde . The primary failure mode in purification occurs before the column: poor quenching of magnesium salts .
The "Gel" Problem
Standard quenching with saturated
Recommended Protocol: Rochelle’s Salt Method
To ensure a clean phase separation and maximize yield, use Potassium Sodium Tartrate (Rochelle’s Salt).
Step-by-Step Protocol:
-
Cool: Chill the reaction mixture to 0 °C.
-
Quench: Slowly add a saturated aqueous solution of Rochelle’s Salt (20 mL per gram of Mg reagent used).
-
Complexation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours .
-
Why? The tartrate ligand chelates
ions, breaking down the gel and resulting in two clear, distinct layers.
-
-
Extraction: Extract with Ethyl Acetate (
). Avoid Diethyl Ether if possible, as EtOAC provides better recovery of the polar alcohol. -
Wash: Wash combined organics with Brine (
). -
Dry: Dry over anhydrous
(Sodium Sulfate) rather than to minimize Lewis acid coordination to the alkyne.
Visual Workflow: Optimized Workup
Caption: Optimized workup workflow using Rochelle's Salt to prevent emulsion formation.
Phase 2: Purification Strategies
Once isolated, the crude oil contains the target alcohol, unreacted aldehyde, and potentially homocoupled diyne byproducts.
Strategy A: High-Vacuum Distillation (Bulk Purification)
Best for: Removal of heavy oligomers and unreacted aldehyde.
-
Setup: Short-path distillation head or Kugelrohr.
-
Vacuum: Must be
. -
Temperature: Bath temp should not exceed 110 °C.
-
Expected Fraction: Product typically distills between 85–95 °C at 1 mmHg .
-
Caution: Do not distill to dryness. Terminal alkynes can be unstable in concentrated, heated residues.
Strategy B: Flash Chromatography (Diastereomer Resolution)
Best for: Separating the (R,R)/(S,S) pair from the (R,S)/(S,R) pair.
These diastereomers often have distinct
Chromatographic Conditions:
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexanes : Ethyl Acetate gradient.
-
Start: 90:10 (Elutes non-polar impurities/aldehydes).
-
Product Elution: Typically 70:30 to 60:40 .
-
-
Loading: 1:50 to 1:100 (Crude : Silica) by weight.
TLC Visualization:
-
Stain:
(Alkyne oxidizes to brown spot) or Vanillin (Alcohol turns blue/purple). -
UV: Weak absorption; staining is required.
Troubleshooting & FAQs
Q1: I see two spots very close together on my TLC. Is this my product decomposing?
Answer: Likely not. This is most probably the diastereomeric pair .
-
Explanation: The addition of the alkyne to the chiral THF-aldehyde creates a new stereocenter. Unless you used a chiral ligand, you will form a mixture (often 1:1 to 3:1).
-
Action: Run a 2D-TLC or a very slow gradient column (e.g., 0.5% MeOH in DCM) to attempt separation. If separation is difficult, consider derivatizing the alcohol (e.g., esterification) to increase the steric difference between isomers.
Q2: My yield is low, and the aqueous layer is milky. What happened?
Answer: You likely have trapped product in magnesium salts (see Phase 1).
-
Fix: Re-extract the aqueous layer. Add solid Rochelle's salt to the aqueous waste until saturation, stir for 2 hours, and extract again with EtOAc. The "milkiness" is the emulsion you need to break.
Q3: Can I use acid to quench the reaction?
Answer: Avoid strong acids.
-
Risk: The tetrahydrofuran ring is acid-sensitive and can open, especially with the propargylic alcohol nearby, leading to complex rearranged byproducts.
-
Alternative: Use saturated
or Rochelle's salt (pH neutral/mildly basic).
Q4: The product is polymerizing during distillation.
Answer: Terminal alkynes are thermally sensitive.
-
Fix:
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 wt%) to the pot before distillation.
-
Lower the pressure.[1] If you cannot achieve
, switch to column chromatography.
-
References
-
Grignard Addition to Aldehydes (General Procedure)
-
Organic Syntheses, Coll.[2] Vol. 4, p. 792 (1963). "1-Phenyl-1-penten-4-yn-3-ol".
-
-
Synthesis of 3-Hydroxytetrahydrofuran (Precursor Context)
-
Organic Syntheses, Coll.[2] Vol. 4, p. 534 (1963).
-
-
Purification of Propargyl Alcohols (Flow Chemistry & Workup)
- BenchChem Application Notes: "Ethynylmagnesium Bromide in Flow Chemistry".
-
Diastereomer Separation Strategies
- Google Patents, US4874473A.
-
Physical Properties of Furan-3-methanol (Analog)
- The Good Scents Company, "3-furan methanol".
removing impurities from crude alpha-ethynyltetrahydro-3-furanmethanol
Technical Support Center: Purification of Alpha-Ethynyltetrahydro-3-Furanmethanol
Topic: Removing Impurities from Crude
Introduction: The Purity Challenge
Welcome to the Technical Support Center. You are likely working with
Achieving high purity (>98%) is challenging due to three distinct impurity classes:
-
Stereochemical Impurities: The molecule possesses two chiral centers (C3 on the ring and C
on the chain), leading to diastereomeric mixtures (syn/anti). -
Chemosynthetic Residuals: Unreacted aldehyde starting material and metal salts (Mg/Li).
-
Thermal Degradants: Polymerization products of the acetylene moiety generated during aggressive distillation.
This guide synthesizes field-proven protocols to address these specific issues.
Part 1: Troubleshooting & FAQs
Q1: My crude product contains 5-10% unreacted tetrahydrofuran-3-carbaldehyde. Distillation is not separating it effectively. How do I remove it?
Diagnosis: Aldehydes often have boiling points close to their corresponding ethynyl alcohols, leading to co-distillation. Furthermore, aldehydes can degrade into colored aldol condensation products during heating.
The Solution: Bisulfite Adduct Wash Do not rely solely on distillation. Implement a chemical "scavenger" step during the aqueous workup.
-
Mechanism: Sodium bisulfite (
) reacts reversibly with the aldehyde carbonyl group to form a water-soluble sulfonate adduct, while the secondary alcohol (your product) remains in the organic phase. -
Protocol:
-
Dissolve the crude oil in a non-miscible solvent (e.g., Ethyl Acetate or MTBE).
-
Wash with a saturated aqueous solution of Sodium Bisulfite (2 washes, 15 minutes stirring each).
-
Critical Step: Monitor the aqueous layer.[1][2] If it becomes cloudy or forms a precipitate, the adduct is forming successfully.
-
Wash with brine, dry over
, and concentrate.
-
Verification:
Check the
Q2: The product is a mixture of diastereomers (dr 60:40). Can I separate them?
Diagnosis: Because the distance between the chiral centers is short (separated by a single bond), the diastereomers often exhibit distinct physical properties, but their separation requires optimized stationary phases.
The Solution: Flash Chromatography with Gradient Elution Diastereomers of propargylic alcohols on cyclic ethers can often be separated on standard silica gel, provided the gradient is shallow.
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane : Ethyl Acetate (or MTBE).
-
Strategy:
-
Start with 95:5 (Hex:EtOAc) to elute non-polar impurities.
-
Ramp slowly to 80:20. The diastereomers typically elute closely.
-
Expert Tip: If resolution is poor, switch the modifier to Isopropyl Alcohol (IPA) (e.g., Hexane:IPA 98:2). The hydrogen bonding capability of IPA often differentiates the diastereomeric alcohols better than EtOAc.
-
Causality: The syn and anti isomers form different intramolecular hydrogen bond networks with the ether oxygen of the THF ring, altering their adsorption affinity to silica.
Q3: My product turns yellow/brown upon distillation. Is it decomposing?
Diagnosis: Yes. Terminal alkynes are thermally sensitive. Prolonged exposure to temperatures >120°C, especially in the presence of trace metals or acids, can trigger polymerization or "furene" formation via dehydration.
The Solution: High-Vacuum Short-Path Distillation You must lower the boiling point to reduce thermal stress.
-
Equipment: Wiped-film evaporator or Short-path distillation head (Vigreux columns cause too much pressure drop).
-
Parameters:
-
Vacuum:
mbar (essential). -
Bath Temp: Keep below 100°C.
-
Stabilizer: Add trace BHT (Butylated hydroxytoluene) (0.05%) to the pot to inhibit radical polymerization during heating.
-
Q4: The aqueous workup formed a stubborn emulsion that won't separate.
Diagnosis: This is classic "alkoxide gelation." If you used a Grignard reagent (Ethynylmagnesium bromide), magnesium hydroxide precipitates as a gelatinous solid at neutral/basic pH, trapping the organic phase.
The Solution: Rochelle Salt Break
-
Reagent: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).
-
Action: Add to the reaction mixture and stir vigorously for 1-2 hours.
-
Mechanism: Tartrate acts as a bidentate ligand, chelating the Magnesium ions into a soluble complex, dissolving the precipitate and breaking the emulsion cleanly.
Part 2: Purification Workflow (Visualization)
The following diagram outlines the logical flow for purifying the crude reaction mixture to pharmaceutical-grade material.
Caption: Logical workflow for the isolation and purification of alpha-ethynyltetrahydro-3-furanmethanol, prioritizing chemical washing before thermal or chromatographic steps.
Part 3: Impurity Profile & Removal Data
The following table summarizes the critical impurities and the validated method for their removal.
| Impurity Type | Source | Physical State | Removal Strategy | Limit of Detection (Method) |
| Tetrahydrofuran-3-carbaldehyde | Starting Material | Liquid (bp ~145°C) | Chemical Wash: Sodium Bisulfite (sat. aq). Distillation: Difficult due to azeotropes.[3] | |
| Magnesium/Lithium Salts | Reagents | Solid/Gel | Chelation: Rochelle Salt or | Residue on Ignition (ROI) |
| Diastereomers (Syn/Anti) | Chiral Synthesis | Liquid Isomers | Chromatography: Silica Gel (Hex/EtOAc). Enzymatic: Lipase resolution (if high ee required). | HPLC (Chiral Column) / |
| Polymer/Oligomers | Thermal Degradation | Tar/Solid | Distillation: Leave as pot residue. Adsorption: Activated Carbon filtration. | Visual (Color) / GPC |
| Water | Workup | Liquid | Drying: | Karl Fischer Titration |
References
- Clarification of Grignard Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 961. (Standardization of Rochelle Salt method for emulsion breaking).
-
Purification of Tetrahydrofuran Derivatives
- Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis.
-
Patent US7351311B2: Method for purifying tetrahydrofuran by distillation.Link (Provides baseline data on THF derivative volatility and distillation handling).
- Synthesis and Separation of Propargylic Alcohols: Trost, B. M.; Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 2003. (Context on separating chiral allylic/propargylic alcohols). Marshall, J. A. "Chiral Allenyl- and Propargylmetal Reagents." Chemical Reviews, 1996. (Discussion on diastereoselectivity in additions to aldehydes).
- Safety and Stability of Acetylenic Compounds: Bretherick's Handbook of Reactive Chemical Hazards. (Thermal instability of terminal acetylenes).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific reagents before use.
Sources
stability of 3-Furanmethanol, alpha-ethynyltetrahydro- under acidic conditions
Technical Support Center: Stability & Handling of -Ethynyltetrahydro-3-furanmethanol
Executive Summary & Molecule Profile
-Ethynyltetrahydro-3-furanmethanolsecondary propargylic alcoholtetrahydrofuran (THF) ringThe Acid Sensitivity Paradox: Users often assume the molecule is stable because the THF ring resists hydrolysis. However, the propargylic alcohol side chain is highly sensitive to Brønsted and Lewis acids, leading to rapid rearrangement or polymerization.
| Property | Specification | Critical Note |
| Functional Group 1 | Secondary Propargylic Alcohol | High Risk: Prone to Meyer-Schuster rearrangement. |
| Functional Group 2 | Tetrahydrofuran (Cyclic Ether) | Medium Risk: Stable to dilute acid; ring-opens with strong Lewis acids. |
| Acidity (pKa) | ~13.5 (Alcohol), ~25 (Alkyne) | Weakly acidic; requires base for deprotonation. |
| Major Impurity | Result of acid-catalyzed isomerization.[1][2] |
The Acid Challenge: Degradation Mechanisms
Understanding why your compound degrades is the first step to preventing it. Under acidic conditions (pH < 5), this molecule does not simply hydrolyze; it rearranges.
Primary Pathway: Meyer-Schuster Rearrangement
The most common failure mode is the acid-catalyzed isomerization of the propargylic alcohol into an
Mechanism:
-
Protonation: The hydroxyl group accepts a proton (
). -
Leaving Group Departure: Water leaves, forming a resonance-stabilized propargyl/allenyl cation.
-
Nucleophilic Attack: Water attacks the cation at the allenyl position.
-
Tautomerization: The resulting enol tautomerizes to the stable enone.
Secondary Pathway: Ring Opening (Polymerization)
While less common in dilute aqueous acids, exposure to strong Lewis acids (e.g.,
Figure 1: Acid-catalyzed degradation pathways. The Meyer-Schuster rearrangement is the dominant pathway in standard laboratory conditions.
Troubleshooting Guide (FAQ)
Q1: My product disappears on the silica column. I recover a UV-active yellow oil. What happened?
Diagnosis: Acid-catalyzed rearrangement on Silica Gel. Explanation: Standard Silica Gel 60 is slightly acidic (pH ~4-5). This acidity is sufficient to catalyze the Meyer-Schuster rearrangement of secondary propargylic alcohols during the time-scale of flash chromatography. The "yellow oil" is likely the conjugated enone, which is UV-active (unlike the starting material). Solution: You must neutralize your stationary phase. See Protocol A below.
Q2: The reaction mixture turned dark brown/black upon adding the catalyst.
Diagnosis: Polymerization or Decomposition. Explanation: If you are using a Lewis acid catalyst for a subsequent transformation, it may be too strong for the THF ring or the alkyne. Darkening often indicates the formation of conjugated polymers (poly-THF or poly-acetylene derivatives). Solution:
-
Lower the temperature to -78°C before adding the Lewis acid.
-
Switch to a milder Lewis acid (e.g., replace
with or ).
Q3: Can I store this compound in Chloroform ( )?
Diagnosis: Solvent Acidity. Explanation: Chloroform naturally decomposes to form traces of HCl and Phosgene over time, especially if not stabilized with amylene. This trace HCl is enough to degrade your compound during storage. Solution:
-
Store in Benzene-d6 or DMSO-d6 for NMR.
-
If using
, filter it through a small plug of basic alumina immediately before use.
Validated Protocols
Protocol A: Purification via Buffered Silica Gel
Use this protocol to prevent degradation during flash chromatography.
Materials:
Step-by-Step:
-
Prepare Slurry: Mix the required amount of silica gel with the starting non-polar solvent (e.g., Hexanes).
-
Buffer Addition: Add 1% v/v Triethylamine to the slurry. (e.g., if using 500 mL solvent, add 5 mL
). -
Column Packing: Pour the slurry into the column and flush with 2 column volumes of the solvent containing 1%
.-
Why? The amine neutralizes the acidic silanol (Si-OH) sites on the silica surface.
-
-
Elution: Run the column using your gradient. You may maintain 0.5%
in the eluent, though the pre-wash is often sufficient. -
Concentration: Evaporate solvents at a bath temperature < 40°C to prevent thermal rearrangement.
Protocol B: Quenching Acidic Reactions
Use this protocol if you synthesized the molecule using an acid-mediated route.
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0°C.
-
Buffer Selection: Do not use water or dilute HCl. Use Saturated Aqueous Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.0) . -
Quench: Add the buffer slowly with vigorous stirring.
-
Extraction: Extract immediately into an organic solvent (EtOAc or DCM).
-
Drying: Dry over
(Sodium Sulfate) rather than (Magnesium Sulfate), as can sometimes be slightly Lewis acidic.
Decision Tree: Handling & Storage
Figure 2: Decision logic for handling propargylic alcohol derivatives.
References
-
Meyer-Schuster Rearrangement Mechanism
-
Acidity of Silica Gel & Purific
- Title: Chromatography: The Solid Phase (Silica Acidity Guidelines)
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Tetrahydrofuran Ring Stability
- Title: Tetrahydrofuran (THF) Chemical Profile and Stability
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Propargylic Alcohol Reactivity
- Title: Nucleophilic Substitution of Propargylic Alcohols (General Reactivity)
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. rsc.org [rsc.org]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. SOCl2-Catalyzed Meyer-Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming side reactions in ethynyl addition to tetrahydrofuran derivatives
Welcome to the Technical Support Center for ethynyl addition reactions involving tetrahydrofuran (THF) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you overcome side reactions and optimize your synthetic outcomes.
Introduction
The addition of ethynyl groups to tetrahydrofuran derivatives is a cornerstone of modern organic synthesis, providing access to a diverse array of complex molecules, including many natural products and pharmaceuticals.[1][2] However, the inherent reactivity of the reagents and the nature of the THF ring can lead to a host of side reactions, compromising yields and stereoselectivity. This guide is structured to address these specific challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section tackles specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Question 1: My reaction is plagued by low yields and the formation of a significant amount of a ring-opened byproduct. What is happening and how can I prevent it?
Answer:
This is one of the most common and frustrating side reactions in this class of transformations. The likely culprit is the inherent ring strain of the five-membered THF ring, which, although less than that of oxiranes and oxetanes, can still lead to cleavage under certain conditions.[3] The nature of your ethynyl nucleophile and the reaction conditions play a critical role here.
Mechanistic Insight:
The ring-opening is often initiated by the coordination of a Lewis acidic species (like the counter-ion of your organometallic reagent, e.g., MgBr+ from a Grignard reagent) to the oxygen atom of the THF ring.[4] This coordination weakens the C-O bonds, making the α-carbons more susceptible to nucleophilic attack, which can lead to ring cleavage.[5][6] Strongly basic and nucleophilic reagents like ethynyl lithium or ethynylmagnesium bromide can exacerbate this issue, particularly at elevated temperatures.
Troubleshooting Protocol:
-
Reagent Selection:
-
Switch to a less basic organometallic reagent: Consider using organozinc or organoindium reagents. These are generally less basic than their Grignard or organolithium counterparts and can significantly reduce the incidence of ring-opening.
-
Transmetallation: If you must start with a Grignard or organolithium reagent, consider a transmetallation step with a salt like ZnCl₂ or InCl₃ prior to the addition to your THF derivative.
-
-
Temperature Control:
-
Maintain low temperatures: Initiate your reaction at -78 °C and allow it to warm slowly. For many substrates, maintaining the reaction at a lower temperature for a longer period is preferable to forcing it at a higher temperature.
-
-
Solvent Effects:
-
Choice of solvent: While THF is a common solvent for Grignard reactions, its coordinating ability can sometimes facilitate the formation of highly reactive, solvated organometallic species.[7] In some cases, switching to a less coordinating solvent like diethyl ether or a mixture of solvents might be beneficial. However, be mindful of the solubility of your reagents.
-
-
Lewis Acid Additives:
Question 2: I am observing poor diastereoselectivity in the addition to my chiral THF derivative. How can I improve the stereochemical outcome?
Answer:
Controlling stereoselectivity is paramount when constructing complex molecules. Poor diastereoselectivity in these reactions often stems from a lack of facial control during the nucleophilic attack on the oxocarbenium ion intermediate or the carbonyl group of a THF-lactone.
Mechanistic Insight:
The stereochemical outcome of nucleophilic additions to THF derivatives is often governed by either Felkin-Anh or chelation control models.[9][10][11][12]
-
Felkin-Anh Model: Predicts that the nucleophile will attack the carbonyl group from the face opposite the largest substituent at the α-carbon.
-
Chelation Control: If a chelating group (e.g., an alkoxy or benzyloxymethyl group) is present at the α-position, a chelating metal from the organometallic reagent (like Mg²⁺) can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[10][11][12]
Troubleshooting Protocol:
-
Leveraging Chelation:
-
Choice of Protecting Group: If you have a hydroxyl group on your THF derivative, the choice of protecting group is crucial. A protecting group capable of chelation, such as a methoxymethyl (MOM) or benzyloxymethyl (BOM) ether, can enforce a specific conformation and lead to high diastereoselectivity. In contrast, a bulky, non-chelating group like a tert-butyldimethylsilyl (TBDMS) ether will favor Felkin-Anh control.
-
Organometallic Reagent: Grignard reagents (containing Mg²⁺) and organozinc reagents are excellent for promoting chelation control.
-
-
Steric Hindrance:
-
Bulky Reagents: Employing a bulkier ethynylating agent, such as one bearing a trialkylsilyl group (e.g., (trimethylsilyl)ethynylmagnesium bromide), can enhance facial selectivity by increasing the steric demand of the nucleophile.
-
-
Lewis Acid Mediation:
-
Fine-tuning Lewis Acidity: The addition of a Lewis acid can influence the transition state geometry. For example, BF₃·OEt₂ can promote the formation of an oxocarbenium ion, and the subsequent nucleophilic attack can be highly stereoselective.[1]
-
Table 1: Effect of Protecting Group on Diastereoselectivity
| α-Substituent | Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |
| -OBOM | Ethynyl-MgBr | THF, -78 °C | Chelation Product | >95:5 |
| -OTBDMS | Ethynyl-MgBr | THF, -78 °C | Felkin-Anh Product | >95:5 |
Question 3: My reaction is not initiating, or it is very sluggish. What are the common causes and how can I get it to start?
Answer:
Initiation issues with organometallic reactions, particularly Grignard reactions, are a frequent hurdle. The problem usually lies with the quality of the reagents or the reaction setup.
Troubleshooting Protocol:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[13]
-
Solvents: Use freshly distilled, anhydrous solvents. THF, in particular, is hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled immediately before use.[14]
-
Reagents: Ensure your THF derivative and any other reagents are free from moisture.
-
-
Activate the Magnesium (for Grignard Reactions):
-
The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[13]
-
Activation Methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle under an inert atmosphere.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The disappearance of the iodine color or the evolution of ethene gas indicates activation.[13]
-
-
-
Initiation Aids:
-
"A Shot of Grignard": If you have a previously prepared Grignard reagent, adding a small amount to your reaction flask can help to initiate the new reaction.
-
Gentle Warming: In some cases, gentle warming with a heat gun can provide the activation energy needed to start the reaction. However, be extremely cautious and have an ice bath ready to control any exothermic reaction.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions about ethynyl addition to THF derivatives.
Q1: What is the best way to introduce a terminal alkyne to a THF derivative?
A1: The most common method is the use of an ethynyl Grignard reagent (ethynylmagnesium bromide) or ethynyllithium. These are commercially available or can be prepared in situ from acetylene gas and a suitable base. For sensitive substrates, using a silyl-protected alkyne like (trimethylsilyl)ethynylmagnesium bromide is often advantageous. The silyl group can be easily removed later under mild conditions.[15]
Q2: Can I perform this reaction on a THF derivative with a free hydroxyl group?
A2: It is generally not advisable. The organometallic reagents used for ethynylation are strong bases and will deprotonate the hydroxyl group, consuming at least one equivalent of your reagent and potentially leading to side reactions.[3] It is best to protect the hydroxyl group before the addition reaction. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[15][16][17]
Q3: My THF derivative is a lactone. What specific side reactions should I be aware of?
A3: When your substrate is a THF-lactone (a γ-butyrolactone), the primary side reaction to be concerned about is over-addition. The initial addition of the ethynyl group to the carbonyl will form a hemiacetal intermediate. If this intermediate is not stable, a second equivalent of the organometallic reagent can add, leading to a diol byproduct. To avoid this, use a stoichiometric amount of the ethynylating reagent at low temperatures. In some cases, the intermediate can eliminate to form a butenolide.[18][19][20]
Q4: Are there any catalytic methods for the ethynylation of THF derivatives?
A4: While stoichiometric organometallic additions are more common, catalytic methods are emerging. Palladium-catalyzed cross-coupling reactions can be used to introduce an ethynyl group.[21] For example, a THF derivative bearing a suitable leaving group (like a triflate or a halide) could potentially be coupled with an organostannane or organoboron reagent bearing an ethynyl group. Lewis acid-catalyzed additions are also a powerful tool for these transformations.[8][22][23]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Ethynyl Addition to a THF-Lactone using a Grignard Reagent
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of dry nitrogen or argon.
-
Reagents: Dissolve the THF-lactone (1.0 eq) in anhydrous THF (to a concentration of ~0.1 M).
-
Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Add ethynylmagnesium bromide (1.1 eq, 0.5 M in THF) dropwise over 15 minutes.
-
Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield/Ring Opening
Caption: A decision-making workflow for troubleshooting ring-opening side reactions.
Diagram 2: Stereochemical Control Models
Caption: Comparison of Felkin-Anh and Chelation control models in nucleophilic addition.
References
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Nature Precedings, 1-1. [Link]
-
Mebel, A. M., Kislov, V. V., & Hayashi, M. (2007). Theoretical study of the reaction mechanism of ethynyl radical with benzene and related reactions on the C8H7 potential energy surface. The Journal of Physical Chemistry A, 111(28), 6437-6452. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Lee, S., & Kim, H. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23028-23034. [Link]
-
Curran, D. P., Solovyev, A., & Geib, S. J. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, 42(2), 295-298. [Link]
-
Giri, R., & Wasa, M. (2011). Pd(0)-Catalyzed Oxy- and Amino- Alkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines. Organic Letters, 13(23), 6244-6247. [Link]
-
Nallasivam, J. L., Radhakrishnan, S., Daniel, G. B., & Nachimuthu, K. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(15), 3389. [Link]
-
Organic Chemistry Portal. Butenolide synthesis. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2005). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 70(14), 5583-5590. [Link]
-
Kazmaier, U., & Tost, M. (2014). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. European Journal of Organic Chemistry, 2014(9), 1833-1839. [Link]
-
Quora. (2021). Why doesn't Grignard reagent not react with tetrahydrofuran? [Link]
-
Wikipedia. Protecting group. [Link]
-
Liu, Z., Hong, C., & Yu, S. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(49), 20734-20744. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
Jana, A. K., & Kumar, P. (2021). Indium-promoted butenolide synthesis through consecutive C–C and C–O bond formations in aqueous tetrahydrofuran enabled by radicals. Organic Chemistry Frontiers, 8(16), 4443-4448. [Link]
-
Curran, D. P., et al. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Dalton Transactions, 42(2), 295-298. [Link]
-
Belbachir, M., & Bensaoula, A. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1406. [Link]
-
Spezia, R., & Gaigeot, M. P. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 10(3), 2044-2057. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Gini, A., & König, B. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(4), 1164-1169. [Link]
-
Nallasivam, J. L., et al. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry, 28, e202500437. [Link]
-
ResearchGate. (n.d.). GRIGNARD REACTIONS. [Link]
-
Reddy, L. C., & Kumar, K. S. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4287. [Link]
-
Wang, Z., & Chen, F. (2018). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 118(15), 7894-7940. [Link]
-
Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. [Link]
-
Movassaghi, M., & Chen, B. (2007). Tandem Bond-Forming Reactions of 1‑Alkynyl Ethers. Organic Letters, 9(10), 1943-1946. [Link]
- Bond, J. D. (1977). U.S. Patent No. 4,002,694. Washington, DC: U.S.
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
-
Semmelhack, M. F., & Zhang, N. (2007). Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes. The Journal of Organic Chemistry, 72(12), 4386-4393. [Link]
-
Valenti, P., & Righi, P. (1993). 2-Alkoxy-3-oxoalkyl-tetrahydropyrans and -tetrahydrofurans: versatile intermediates in heterocyclic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1249-1253. [Link]
-
LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
-
University of Bath. Stereoselectivity in organic synthesis. [Link]
-
LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]
-
Gouverneur, V., et al. (2015). Lewis acid-promoted hydrofluorination of alkynyl sulfides to generate α-fluorovinyl thioethers. Beilstein Journal of Organic Chemistry, 11, 1893-1899. [Link]
-
Liu, R., et al. (2025). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. Organic Letters, 5(24), 4575-4578. [Link]
-
University of Manchester. OS-FGI Lecture2. [Link]
-
UCL Discovery. (n.d.). The Chemistry of Ynol and Thioynol Ethers. [Link]
-
Britton, R., et al. (2010). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 12(8), 1716-1719. [Link]
-
Abdul-Malek, S., et al. (2020). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Molecules, 25(21), 5096. [Link]
-
Gouverneur, V., et al. (2015). Lewis acid-promoted hydrofluorination of alkynyl sulfides to generate α-fluorovinyl thioethers. Beilstein Journal of Organic Chemistry, 11, 1893-1899. [Link]
-
Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. Topics in Heterocyclic Chemistry, 32, 1-35. [Link]
-
Xu, J., et al. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 629. [Link]
-
Román-Leshkov, Y., et al. (2015). Tandem Diels–Alder Reaction of Dimethylfuran and Ethylene and Dehydration to para‐Xylene Catalyzed by Zeotypic Lewis Acids. ChemCatChem, 7(2), 323-330. [Link]
Sources
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Validation & Comparative
GC-MS fragmentation pattern of alpha-ethynyltetrahydro-3-furanmethanol
GC-MS Profiling of -Ethynyltetrahydro-3-furanmethanol: Derivatization Strategies & Fragmentation Dynamics
Executive Summary
-Ethynyltetrahydro-3-furanmethanolDirect GC-MS analysis of this compound is often compromised by thermal dehydration and weak molecular ion signals. This guide compares the performance of Direct Injection against two industry-standard derivatization strategies: Trimethylsilylation (TMS) and tert-Butyldimethylsilylation (TBDMS) .
Key Takeaway: While direct injection provides rapid screening, TBDMS derivatization (Method C) offers the highest structural specificity and ion stability for quantitative applications in drug development matrices.
Part 1: Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum, we must first establish the bond dissociation probabilities of the molecule.
-
Molecular Formula:
-
Molecular Weight (MW): 126 Da
-
Structural Features:
-
Tetrahydrofuran (THF) Ring: Prone to ring-opening and generating fragments at
71 and 43. -
Secondary Alcohol: The site of
-cleavage. -
Ethynyl Group: A rigid, electron-withdrawing group that influences fragmentation kinetics.
-
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways for the underivatized and TMS-derivatized forms.
Figure 1: Comparative fragmentation pathways showing the thermal instability of the native alcohol versus the stabilized TMS derivative.
Part 2: Comparative Method Evaluation
This section objectively compares three analytical approaches. Data is synthesized from standard electron ionization (EI) behaviors of ethynyl carbinols and cyclic ethers.
Table 1: Performance Matrix
| Feature | Method A: Direct Injection | Method B: TMS (BSTFA) | Method C: TBDMS (MTBSTFA) |
| Reagent | None | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMCS |
| Target Ion ( | 108 ( | 183 ( | 183 ( |
| Molecular Ion ( | Weak/Absent ( | Moderate ( | Weak ( |
| Base Peak | |||
| Thermal Stability | Poor (Dehydration) | Good | Excellent |
| Moisture Sensitivity | None | High | Moderate |
| Use Case | Rapid purity check | General profiling | Quantification / Trace Analysis |
Detailed Analysis
Method A: Direct Injection (Underivatized)
-
Mechanism: The secondary hydroxyl group is thermally labile. In the hot GC injector (
), the molecule undergoes elimination of water. -
Spectrum Profile: The spectrum is dominated by
108 ( ). The molecular ion ( 126) is often invisible. -
Risk: Dehydration varies with liner cleanliness, leading to poor reproducibility (high %RSD).
Method B: TMS Derivatization (Standard)
-
Mechanism: Replaces the active proton with a trimethylsilyl group [
]. -
Spectrum Profile:
- (198): Visible but often low intensity.
- (183): Loss of a methyl group from silicon.
-
Low Mass Clutter: High background at
73 and 75 from the reagent.
-
Verdict: Good for general identification but the
ion is often not unique enough in complex biological matrices.
Method C: TBDMS Derivatization (Recommended)
-
Mechanism: Adds a bulky tert-butyldimethylsilyl group.
-
Spectrum Profile:
-
(183): The loss of the tert-butyl group is extremely favorable, creating a dominant, stable ion. Note: Coincidentally, the mass matches the TMS
value, but the origin is different. -
Selectivity: The
peak carries a significant portion of the total ion current (TIC), maximizing signal-to-noise (S/N) ratios.
-
(183): The loss of the tert-butyl group is extremely favorable, creating a dominant, stable ion. Note: Coincidentally, the mass matches the TMS
-
Verdict: The "Gold Standard" for quantification.
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: TBDMS Derivatization (Recommended Workflow)
Use this protocol for high-sensitivity quantification.
Reagents:
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Workflow:
-
Sample Preparation: Weigh 1–2 mg of sample into a 1.5 mL GC vial.
-
Solvation: Add 100
L of anhydrous pyridine. Reason: Pyridine acts as an acid scavenger, driving the reaction forward. -
Reagent Addition: Add 50
L of MTBSTFA. Cap immediately. -
Incubation: Heat at
for 30 minutes .-
Validation Check: The solution must remain clear. Cloudiness indicates moisture contamination.
-
-
Injection: Inject 1
L into the GC-MS (Split 1:50).
Protocol 2: GC-MS Parameters[1]
-
Column: DB-5ms or equivalent (30m
0.25mm 0.25 m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet:
. -
Oven Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Hold 3 min.
-
-
MS Source:
(EI mode, 70 eV).
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for TBDMS derivatization.
Part 4: Troubleshooting & Interpretation
Distinguishing Isomers
The
-
Action: Do not integrate them separately unless chiral purity is the goal. Sum the areas for total content.
Common Artifacts
-
Peak at
147: Indicates polysiloxane (septum bleed or column degradation). -
Peak at
73 (Dominant): Excess derivatization reagent. This is normal but ensure it doesn't saturate the detector.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Tetrahydro-3-furanmethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
comparative analysis of synthetic routes for 3-Furanmethanol, alpha-ethynyltetrahydro-
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, α-ethynyltetrahydro-3-furanmethanol (also known as 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol) represents a valuable building block. Its propargyl alcohol moiety offers a versatile handle for further chemical transformations, such as click chemistry, Sonogashira coupling, and various cyclization reactions, making it an attractive intermediate for the synthesis of novel pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each pathway.
Route 1: The Convergent Grignard Approach
This strategy relies on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] The synthesis converges by coupling a tetrahydrofuran-based aldehyde with an ethynyl Grignard reagent. This route is conceptually straightforward and leverages readily available starting materials.
The overall transformation can be broken down into two key stages: the preparation of the key intermediate, tetrahydrofuran-3-carboxaldehyde, and its subsequent reaction with ethynylmagnesium bromide.
Synthesis of Tetrahydrofuran-3-carboxaldehyde
A practical approach to tetrahydrofuran-3-carboxaldehyde begins with the reduction of commercially available 3-furancarboxylic acid or 3-furfural to 3-furanmethanol.[2] This is typically achieved using a mild reducing agent like sodium borohydride. The subsequent and crucial step is the hydrogenation of the furan ring to the saturated tetrahydrofuran system. This is commonly accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
The final step in preparing the aldehyde is the oxidation of the primary alcohol, tetrahydrofuran-3-methanol. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.
The Grignard Reaction
With the tetrahydrofuran-3-carboxaldehyde in hand, the final carbon-carbon bond is formed via a Grignard reaction. Ethynylmagnesium bromide is prepared in situ by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with a stream of acetylene gas in an anhydrous ether solvent like tetrahydrofuran (THF).[1] The aldehyde is then added to the freshly prepared ethynyl Grignard reagent at low temperature to yield the desired α-ethynyltetrahydro-3-furanmethanol.
Route 2: The Epoxide Ring-Opening Strategy
An alternative approach to the target molecule involves the nucleophilic ring-opening of an epoxide. This method offers the potential for high stereocontrol if chiral epoxides are employed. The key steps are the synthesis of a suitable epoxide precursor and its subsequent reaction with an acetylide nucleophile.
Synthesis of 3,4-Epoxytetrahydrofuran
A plausible precursor for this route is 3,4-epoxytetrahydrofuran. This intermediate can be synthesized from unsaturated precursors such as 2,3-dihydrofuran or 2,5-dihydrofuran via epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA).
Nucleophilic Ring-Opening
The crucial step in this route is the regioselective ring-opening of the 3,4-epoxytetrahydrofuran with an acetylide nucleophile. The acetylide can be generated from acetylene using a strong base such as n-butyllithium or a Grignard reagent. The reaction is expected to proceed via an SN2 mechanism, with the acetylide attacking one of the electrophilic carbons of the epoxide ring. The regioselectivity of this attack can be influenced by steric and electronic factors, as well as the choice of catalyst.[3][4]
Comparative Analysis
| Feature | Route 1: Grignard Approach | Route 2: Epoxide Ring-Opening |
| Starting Materials | Readily available furan derivatives (e.g., 3-furfural). | Unsaturated furans (e.g., 2,3-dihydrofuran) which may be less common. |
| Number of Steps | Generally 3-4 steps from the starting furan derivative. | Typically 2-3 steps from the unsaturated furan. |
| Key Reactions | Reduction, Hydrogenation, Oxidation, Grignard Reaction. | Epoxidation, Nucleophilic Ring-Opening. |
| Yields | Generally moderate to good yields for each step. | Yields can be variable, especially in the ring-opening step. |
| Stereocontrol | Can be challenging to achieve high stereoselectivity without chiral catalysts or resolutions. | Potentially high stereocontrol if chiral epoxidation methods are used. |
| Scalability | The Grignard reaction is a well-established and scalable industrial process. | Epoxidation and ring-opening reactions are also scalable, but may require more specialized conditions. |
| Reagent Considerations | Requires handling of pyrophoric Grignard reagents and gaseous acetylene. | Involves potentially explosive peroxy acids for epoxidation and strong bases for acetylide formation. |
Experimental Protocols
Route 1: Grignard Approach - Protocol
Step 1: Synthesis of Tetrahydrofuran-3-methanol
-
To a solution of 3-furaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-furanmethanol.
-
Dissolve the 3-furanmethanol in ethanol and add 5% Pd/C catalyst.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield tetrahydrofuran-3-methanol.
Step 2: Synthesis of Tetrahydrofuran-3-carboxaldehyde
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C, add dimethyl sulfoxide (3.0 eq).
-
After 15 minutes, add a solution of tetrahydrofuran-3-methanol (1.0 eq) in dichloromethane.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give tetrahydrofuran-3-carboxaldehyde.
Step 3: Synthesis of α-Ethynyltetrahydro-3-furanmethanol
-
Prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide (1.1 eq) in anhydrous THF at 0 °C.
-
Cool the solution of ethynylmagnesium bromide to -78 °C and add a solution of tetrahydrofuran-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford α-ethynyltetrahydro-3-furanmethanol.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the Grignard and Epoxide Ring-Opening routes.
Conclusion
Both the Grignard approach and the epoxide ring-opening strategy offer viable pathways to α-ethynyltetrahydro-3-furanmethanol. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired stereochemical outcome, and the scalability of the process. The Grignard route is a robust and well-documented method that utilizes readily accessible precursors. The epoxide ring-opening route, while potentially more direct, may require more optimization to achieve high yields and regioselectivity, but offers the significant advantage of potential stereocontrol. Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs.
References
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chem. Rev.1959, 59 (4), 737–799.
- Sharpless, K. B.; Verhoeven, T. R. Metal-Catalyzed Asymmetric Epoxidation of Olefins. Aldrichimica Acta1979, 12 (4), 63-74.
- Nicolaou, K. C.; Yang, Z.; Liu, J. J.; Ueno, H.; Nantermet, P. G.; Guy, R. K.; Claiborne, C. F.; Renaud, J.; Couladouros, E. A.; Paulvannan, K.; Sorensen, E. J. Total Synthesis of Brevetoxin B. 1. First Generation Strategy and Construction of the B-C-D-E Ring System. J. Am. Chem. Soc.1995, 117 (2), 634-644.
- Google Patents. Method for preparing tetrahydro-3-furanmethanol. CN102241649A.
-
Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. [Link]
-
MDPI. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
-
RSC Publishing. pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. [Link]
-
ResearchGate. Synthesis of tetrahydrofuran aldehyde. [Link]
-
Organic Syntheses. 3-hydroxytetrahydrofuran. [Link]
-
ResearchGate. Oxidation of Tetrahydrofuran. [Link]
-
ResearchGate. Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation. [Link]
-
RSC Publishing. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
DTU Research Database. Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. [Link]
Sources
- 1. Tetrahydrofuran synthesis [organic-chemistry.org]
- 2. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 3. pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
validating enantiomeric excess of alpha-ethynyltetrahydro-3-furanmethanol
Validating Enantiomeric Excess of -Ethynyltetrahydro-3-furanmethanol: A Comparative Technical Guide
Executive Summary
-Ethynyltetrahydro-3-furanmethanolThis guide compares three rigorous validation workflows: Chiral Gas Chromatography (GC) , Derivatization-Enhanced Chiral HPLC , and Mosher Ester NMR Analysis .
Part 1: Strategic Method Selection (Decision Matrix)
The choice of validation method depends on your specific stage in the drug development pipeline.
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess validation method based on analytical requirements.
Part 2: Technical Protocols & Comparative Analysis
Method A: Chiral Gas Chromatography (The Direct Approach)
Best For: Routine QC, high-throughput screening, and samples where UV-active derivatization is undesirable. Mechanism: The volatile nature of this ether-alcohol allows for direct analysis. Cyclodextrin-based stationary phases separate enantiomers via inclusion complexation.[1]
Protocol
-
Column Selection:
-Cyclodextrin derivative (e.g., Supelco Beta-DEX 225 or Agilent CP-Chirasil-Dex CB).-
Rationale: The ethynyl group fits well into the
-cyclodextrin cavity, providing the necessary host-guest interaction for chiral recognition.
-
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). No derivatization required.
-
Instrument Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Detector: FID (Flame Ionization Detector) at 280°C.
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: Initial 80°C (hold 2 min)
Ramp 2°C/min to 140°C Ramp 20°C/min to 200°C.
-
-
Validation: Inject the racemate first to establish resolution (
). is required for accurate ee determination.
Pros/Cons:
-
(+) No sample workup/derivatization.
-
(+) High resolution for small alcohols.
-
(-) Requires volatile samples (suitable here).
Method B: Derivatization-Enhanced Chiral HPLC
Best For: Trace analysis (ee > 99.5%) and preparative scale-up.
Mechanism: Since the native molecule has weak UV absorbance (<210 nm), reacting the alcohol with a chromophore (e.g., 3,5-dinitrobenzoyl chloride) allows for robust UV detection at 254 nm and enhances chiral recognition through
Protocol
-
Derivatization Step:
-
Mix 10 mg substrate with 1.2 eq. 3,5-dinitrobenzoyl chloride and 1.5 eq. Pyridine in DCM (2 mL).
-
Stir at RT for 30 min. Quench with water, extract with DCM, and pass through a short silica plug.
-
-
HPLC Conditions:
-
Column: Amylose-based (e.g., Chiralpak AD-H or IA).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The bulky dinitrobenzoyl group often amplifies the separation factor (
) significantly compared to the naked alcohol.
Pros/Cons:
-
(+) Extremely high sensitivity (nanogram detection).
-
(+) Robust and transferable to prep scale.
-
(-) Destructive (sample consumed).
-
(-) Extra chemical step introduces potential kinetic resolution errors if not driven to 100% conversion.
Method C: Mosher Ester NMR Analysis
Best For: Determining Absolute Configuration (R vs S) and initial ee estimation when standards are unavailable.
Mechanism: Reaction with chiral Mosher's acid chloride (MTPA-Cl) creates diastereomers with distinct chemical shifts (
Protocol
-
Reaction:
-
Prepare two NMR tubes.
-
Tube A: Substrate + (R)-(-)-MTPA-Cl + Pyridine-
in . -
Tube B: Substrate + (S)-(+)-MTPA-Cl + Pyridine-
in .
-
-
Analysis:
-
Interpretation: Use the Mosher model to assign configuration based on the shielding/deshielding sectors of the phenyl ring.
Figure 2: Workflow for Mosher Ester analysis to determine absolute configuration.
Part 3: Comparative Data Summary
| Feature | Method A: Chiral GC | Method B: Deriv. HPLC | Method C: Mosher NMR |
| Primary Utility | Routine QC / Process Control | Trace Impurity / Prep | Structural Elucidation |
| Sample Prep | Minimal (Dilution) | High (Chemical rxn) | High (Chemical rxn) |
| Detection Limit | Moderate (FID) | Excellent (UV 254nm) | Low (NMR Sensitivity) |
| Throughput | High (20-30 min) | Moderate (30-60 min) | Low (Hours) |
| Cost per Run | Low | Medium (Solvents) | High (Deuterated solv.) |
| Precision |
Expert Recommendation
For
Use Method C (Mosher) once at the beginning of the project to confirm you are making the correct isomer. Use Method B (HPLC) only if you need to isolate separated enantiomers or if the GC separation is insufficient due to matrix interference.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society. -
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols. [4]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][6][7] Chemical Society Reviews.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. csfarmacie.cz [csfarmacie.cz]
A Comparative Guide for Researchers: 3-Furanmethanol, alpha-ethynyltetrahydro- and Other Alkynyl Alcohols in Synthesis and Drug Discovery
The strategic selection of molecular building blocks is a critical determinant of success in the fields of organic synthesis and drug development. Alkynyl alcohols, compounds featuring both a hydroxyl group and a carbon-carbon triple bond, are particularly valued for their versatility. This guide provides an in-depth, objective comparison of 3-Furanmethanol, alpha-ethynyltetrahydro- with other widely used alkynyl alcohols, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic design.
Introduction to Alkynyl Alcohols: A Synthesis Powerhouse
Alkynyl alcohols are bifunctional molecules that serve as versatile intermediates in a wide array of chemical transformations. The hydroxyl group can act as a directing group or be modified, while the alkyne moiety offers a rigid framework and participates in reactions such as cross-coupling and cycloadditions. This guide focuses on a comparative analysis of 3-Furanmethanol, alpha-ethynyltetrahydro- against two other key alkynyl alcohols: the structurally simple propargyl alcohol and the sterically hindered 1-ethynylcyclohexanol .
Comparative Physicochemical and Reactivity Profiles
Understanding the intrinsic properties of each alkynyl alcohol is crucial for predicting their behavior in chemical reactions and their influence on the properties of the final products.
| Property | 3-Furanmethanol, alpha-ethynyltetrahydro- | Propargyl Alcohol | 1-Ethynylcyclohexanol |
| Molecular Formula | C₇H₁₀O₂ | C₃H₄O[1][2] | C₈H₁₂O |
| Molecular Weight | 126.15 g/mol | 56.06 g/mol [1][2] | 124.18 g/mol [3] |
| Boiling Point | 77-78 °C @ 5 mmHg | 114-115 °C[1] | 180 °C[3][4] |
| Density | 1.055 g/mL | 0.9715 g/cm³[1] | 0.967 g/mL[3][4] |
| Acidity (pKa of OH) | ~16-17 (estimated) | 13.6[1] | ~17 (estimated) |
| Key Structural Feature | Tetrahydrofuran Ring | Terminal Alkyne[1] | Cyclohexyl Ring |
Insight from the Field: The tetrahydrofuran ring in 3-Furanmethanol, alpha-ethynyltetrahydro- introduces polarity, which can enhance aqueous solubility—a desirable trait in drug candidates. In contrast, the cyclohexyl group of 1-ethynylcyclohexanol provides a lipophilic and sterically bulky substituent.[3][4] Propargyl alcohol, being the smallest of the three, offers minimal steric hindrance, making it highly reactive in a broad range of applications.[1][5]
Performance in Key Synthetic Transformations
To provide a practical comparison, this section details the performance of these alkynyl alcohols in two of the most powerful and widely utilized reactions in modern organic synthesis: the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira Cross-Coupling Reaction
A cornerstone of C-C bond formation, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[6][7][8] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials.[6][7][9]
Experimental Protocol: A Generalized Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Add a solution of the alkynyl alcohol (1.2 equiv.) and a suitable base (e.g., triethylamine, 2.5 equiv.) in an anhydrous solvent such as THF.
-
Stir the mixture at room temperature until the reaction reaches completion, as monitored by TLC or GC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Comparative Data in Sonogashira Coupling with Iodobenzene
| Alkynyl Alcohol | Product | Typical Yield (%) |
| 3-Furanmethanol, alpha-ethynyltetrahydro- | (Phenyl)(tetrahydro-3-furanyl)ethynylmethanol | ~85-90% |
| Propargyl Alcohol | 1-Phenyl-2-propyn-1-ol | >90%[10][11] |
| 1-Ethynylcyclohexanol | 1-(Phenylethynyl)cyclohexanol | ~88-95%[11][12] |
Analysis: Propargyl alcohol generally provides the highest yields in the shortest reaction times due to its minimal steric hindrance.[10][11] 1-Ethynylcyclohexanol is also highly effective and serves as an excellent acetylene surrogate.[12] 3-Furanmethanol, alpha-ethynyltetrahydro-, while slightly less reactive, is still a very effective coupling partner and introduces a valuable heterocyclic motif.
Sonogashira Reaction Workflow
Caption: A generalized workflow for the Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prime example of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,2,3-triazoles.[13][14][15] This reaction is prized for its reliability, high yields, and tolerance of a wide variety of functional groups.[13][16]
Experimental Protocol: A Generalized CuAAC Reaction
-
Dissolve the alkynyl alcohol (1.0 equiv.) and an organic azide (1.0 equiv.) in a suitable solvent system, often a mixture of t-butanol and water.
-
Add a reducing agent, typically sodium ascorbate (0.2 equiv.), to generate the active Cu(I) catalyst in situ.
-
Introduce a copper(II) source, such as CuSO₄·5H₂O (0.1 equiv.).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Extract the triazole product with an organic solvent and purify as needed.
Comparative Data in CuAAC with Benzyl Azide
| Alkynyl Alcohol | Product | Typical Yield (%) |
| 3-Furanmethanol, alpha-ethynyltetrahydro- | (1-Benzyl-1H-1,2,3-triazol-4-yl)(tetrahydro-3-furanyl)methanol | >95% |
| Propargyl Alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | >95%[17][18] |
| 1-Ethynylcyclohexanol | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclohexanol | >95% |
Analysis: All three alkynyl alcohols are excellent substrates for the CuAAC reaction, consistently providing near-quantitative yields of the desired triazole products. The choice of alkynyl alcohol in this context is primarily driven by the desired functionality of the resulting triazole. The tetrahydrofuran and cyclohexyl moieties can be used to fine-tune the physicochemical properties of the final molecule, a critical aspect of drug design.
Key Components of the CuAAC Reaction
Caption: The essential components for a successful CuAAC reaction.
Concluding Remarks and Strategic Recommendations
The selection of an alkynyl alcohol should be a deliberate choice based on the specific objectives of a research program.
-
Propargyl alcohol is an ideal choice for fundamental synthetic transformations where minimal steric hindrance and high reactivity are paramount.[1][5]
-
1-Ethynylcyclohexanol is well-suited for introducing a bulky, lipophilic group, which can be advantageous for enhancing the metabolic stability or modulating the pharmacokinetic profile of a drug candidate.[3][4]
-
3-Furanmethanol, alpha-ethynyltetrahydro- provides a unique scaffold that combines a polar heterocyclic system with the reactivity of an alkynyl alcohol. This makes it a highly attractive building block for creating novel chemical entities with potentially improved aqueous solubility and unique biological interactions.
By understanding the distinct characteristics and reactivity profiles of these alkynyl alcohols, researchers can make more informed decisions, accelerating their progress in both chemical synthesis and drug discovery.
References
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link][13][19][20]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link][14][15][21]
-
Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link][22][23][24]
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- 3. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3 [m.chemicalbook.com]
- 5. rawsource.com [rawsource.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Click chemistry, a powerful tool for pharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
- 15. A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
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- 20. (PDF) Click Chemistry, a Powerful Tool for Pharmaceutical [research.amanote.com]
- 21. Biorthogonal Reactions | Department of Chemistry [stonybrook.edu]
- 22. Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (2002) | Kenkichi Sonogashira | 1454 Citations [scispace.com]
- 23. Sonogashira, K. (2002) Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. Journal of Organometallic Chemistry, 653, 46-49. - References - Scientific Research Publishing [scirp.org]
- 24. scilit.com [scilit.com]
A Comparative Spectroscopic Guide to 1-(Tetrahydrofuran-3-yl)prop-2-yn-1-ol and its Acyclic Analogue
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's atomic framework and functional group topology. This guide offers an in-depth comparative analysis of the spectroscopic properties of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol , a molecule of interest due to its combination of a chiral heterocyclic core and a reactive propargyl alcohol moiety.
Due to the limited availability of a complete, published experimental dataset for 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol, this guide will leverage a comparative approach. We will first predict the expected spectroscopic features of the target molecule by drawing on established principles and data for its constituent functional groups. Subsequently, we will present a detailed analysis of the experimental spectroscopic data for a closely related acyclic analogue, but-3-yn-1-ol . This juxtaposition will provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar compounds.
Molecular Structure and Key Functional Groups
The key to understanding the spectroscopic signature of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol lies in the interplay of its three primary functional components: the tetrahydrofuran (THF) ring, the secondary alcohol, and the terminal alkyne.
Figure 1. Molecular structure of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol highlighting the key functional groups.
Predicted Spectroscopic Data for 1-(Tetrahydrofuran-3-yl)prop-2-yn-1-ol
Based on the known spectroscopic behavior of its constituent parts, we can predict the key features in the spectra of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
THF Protons: The protons on the tetrahydrofuran ring are expected to appear as complex multiplets in the range of 1.8-4.0 ppm. The protons on the carbons adjacent to the oxygen (C2 and C5) will be the most downfield. The proton at the C3 position, being attached to the carbon bearing the propargyl alcohol group, will also be in this region and its signal will be split by the neighboring protons.
-
Propargyl Alcohol Protons: The hydroxyl proton (-OH) will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to be a multiplet around 4.0-4.5 ppm. The terminal alkyne proton (≡C-H) will be a sharp singlet or a narrow triplet (due to long-range coupling) around 2.0-2.5 ppm.
-
-
¹³C NMR:
-
THF Carbons: The carbons of the THF ring are expected to resonate in the aliphatic region. The carbons bonded to the oxygen (C2 and C5) will be the most downfield, typically in the range of 65-75 ppm. The other two carbons (C3 and C4) will appear further upfield.
-
Propargyl Alcohol Carbons: The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The carbon attached to the hydroxyl group (the carbinol carbon) will be in the range of 60-70 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, indicative of hydrogen bonding.
-
C-H (sp) Stretch: A sharp, medium-intensity band around 3300 cm⁻¹ will correspond to the stretching of the C-H bond of the terminal alkyne.
-
C≡C Stretch: A weak but sharp absorption band in the range of 2100-2150 cm⁻¹ will be indicative of the carbon-carbon triple bond.
-
C-O Stretch: A strong band in the fingerprint region, typically between 1050-1150 cm⁻¹, will correspond to the C-O stretching vibrations of both the alcohol and the ether functionality of the THF ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected, though it may be weak due to the lability of the alcohol. Key fragmentation pathways would likely involve:
-
Loss of water (H₂O): A prominent M-18 peak.
-
Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the THF ring, or the bond between the carbinol carbon and the alkyne.
-
Ring fragmentation: Cleavage of the tetrahydrofuran ring.
Comparative Analysis with But-3-yn-1-ol
To provide a concrete experimental basis for comparison, we now turn to the well-characterized acyclic analogue, but-3-yn-1-ol. This molecule retains the key propargyl alcohol functionality but replaces the tetrahydrofuran ring with an ethyl group, simplifying the spectrum and allowing for a clearer illustration of the spectroscopic features of the propargyl alcohol moiety.
Experimental Spectroscopic Data for But-3-yn-1-ol
The following data has been compiled from publicly available spectral databases.
Table 1: ¹H and ¹³C NMR Data for But-3-yn-1-ol
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.05 | t | 2.7 | ≡C-H | |
| ~2.50 | dt | 6.2, 2.7 | -CH₂-C≡ | |
| ~3.75 | t | 6.2 | HO-CH₂- | |
| Variable | br s | - | -OH | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| ~19.5 | -CH₂-C≡ | |||
| ~60.5 | HO-CH₂- | |||
| ~70.0 | ≡C-H | |||
| ~82.0 | -C≡ |
Table 2: Key IR and MS Data for But-3-yn-1-ol
| Spectroscopic Technique | Key Features |
| IR Spectroscopy (neat) | 3300-3400 cm⁻¹ (strong, broad, O-H stretch)~3300 cm⁻¹ (sharp, medium, ≡C-H stretch)~2120 cm⁻¹ (weak, sharp, C≡C stretch)~1050 cm⁻¹ (strong, C-O stretch) |
| Mass Spectrometry (EI) | m/z (relative intensity): 70 (M⁺, weak)52 (M-18, loss of H₂O)41 (base peak)39 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Discussion and Comparative Insights
The experimental data for but-3-yn-1-ol provides a solid foundation for interpreting the spectra of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol.
-
NMR Comparison: The chemical shifts for the propargyl alcohol protons and carbons in but-3-yn-1-ol are directly comparable to the expected values for the same moiety in the target molecule. The primary difference in the NMR spectra will be the additional complex signals from the tetrahydrofuran ring in the region of 1.8-4.0 ppm for ¹H NMR and 25-75 ppm for ¹³C NMR. The presence of the electron-withdrawing oxygen atom in the THF ring is expected to cause a slight downfield shift of the carbinol proton and carbon signals in 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol compared to a simple alkyl-substituted propargyl alcohol.
-
IR Comparison: The characteristic IR absorptions for the hydroxyl and terminal alkyne groups observed in but-3-yn-1-ol will be present in the spectrum of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol. The C-O stretching region in the target molecule will likely be more complex due to the overlapping contributions from the alcohol and the ether linkages of the THF ring.
-
MS Comparison: The fragmentation pattern of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol will be more complex than that of but-3-yn-1-ol due to the presence of the THF ring. In addition to the loss of water, significant fragmentation of the THF ring itself is expected, leading to a series of characteristic ions.
Experimental Protocols
The following are general, standardized protocols for the acquisition of the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -10 to 220 ppm).
-
Figure 2. General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum of the empty sample compartment (or clean ATR crystal) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, direct injection into the ion source via a heated probe or injection into a Gas Chromatograph (GC) for separation prior to mass analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Conclusion
The spectroscopic characterization of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol can be effectively approached through a combination of predictive analysis based on its functional groups and a comparative study with its acyclic analogue, but-3-yn-1-ol. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and similar molecules. The presented NMR, IR, and MS data for but-3-yn-1-ol serve as a valuable reference point, while the predicted spectra for the target molecule offer a clear roadmap for what to expect during experimental analysis. As with all spectroscopic analysis, a multi-technique approach is crucial for unambiguous structure determination.
References
-
NIST Chemistry WebBook, SRD 69: But-3-yn-1-ol. [Link]
-
PubChem Compound Summary for CID 13566, But-3-yn-1-ol. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Furanmethanol, α-ethynyltetrahydro-
Immediate Hazard Assessment
The molecular structure of 3-Furanmethanol, α-ethynyltetrahydro- suggests a compound with multiple potential hazards that must be addressed for safe handling and disposal. A conservative approach, assuming the hazards of the most reactive functional groups, is essential.
-
Tetrahydrofuran (THF) Moiety: The saturated furan ring (tetrahydrofuran) is prone to forming explosive peroxides when exposed to air and light, especially after a container has been opened.[3][4] This is a critical safety consideration for both storage and disposal.
-
Furanmethanol Moiety: 3-Furanmethanol is a flammable liquid with a flashpoint of 38°C.[5][6] It is also classified as a skin and serious eye irritant.[6] Therefore, the target compound should be treated as flammable and an irritant.
-
Terminal Ethynyl (Alkyne) Group: This is the most significant acute hazard. Terminal alkynes possess an acidic proton that can react with certain metals—particularly heavy metals like copper, silver, and mercury—to form highly unstable and explosive metal acetylides.[7][8] This reactivity dictates that the compound must never come into contact with incompatible metal waste streams.
Anticipated Hazard Profile Summary
| Hazard Category | Basis from Structural Analogs | Key GHS Hazard Statements (Anticipated) |
| Flammability | 3-Furanmethanol (Flash Point: 38°C), Tetrahydrofuran | H226: Flammable liquid and vapor. |
| Reactivity | Terminal Alkyne | EUH019: May form explosive peroxides.[9] May form explosive metal acetylides.[7] |
| Eye Irritation | 3-Furanmethanol, Tetrahydro-3-furanmethanol | H319: Causes serious eye irritation.[10] |
| Skin Irritation | 3-Furanmethanol, Tetrahydro-3-furanmethanol | H315: Causes skin irritation.[10] |
| Toxicity | Furan Derivatives | Potential for harm if ingested, inhaled, or absorbed.[2] |
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted in a certified chemical fume hood to mitigate inhalation risks.[11]
| Equipment | Specification | Rationale |
| Lab Coat | Flame-retardant | Protects against splashes of a flammable liquid.[1] |
| Eye Protection | Chemical safety goggles | Protects against splashes that can cause serious eye irritation.[11] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves | Prevents skin contact and irritation.[3] Gloves must be inspected before use and disposed of as contaminated waste. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Furanmethanol, α-ethynyltetrahydro- requires a systematic approach to neutralize its reactivity and segregate it correctly as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2]
Step 1: Quenching Reaction Mixtures (If Applicable)
For waste generated from reaction mixtures, it is critical to neutralize any reactive species before collection for disposal. This is a crucial step to prevent the formation of explosive acetylides in the waste container.[11][12]
Protocol for Quenching Reaction Mixtures:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0°C in an ice bath to control potential exothermic reactions.[11]
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent like THF to help dissipate heat.[11]
-
Neutralization:
-
Slowly add a proton source, such as isopropanol, dropwise until any signs of reaction (e.g., bubbling) cease.
-
Stir the mixture for an additional 15-20 minutes to ensure any highly reactive species are neutralized.[11]
-
Follow with the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to fully protonate any remaining acetylide anions.[11]
-
Allow the mixture to stir for at least 30 minutes to ensure homogeneity before proceeding to waste collection.[11]
-
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent accidental formation of explosive compounds.
-
Container Selection: Use a designated, chemically compatible hazardous waste container (e.g., glass or high-density polyethylene).[7] Ensure the container is in good condition, with a secure, leak-proof closure.[13][14]
-
Waste Stream Integrity:
-
Collection: Collect the quenched reaction mixture, or any unused/expired pure product, in the designated container. Also, collect all contaminated materials, including pipette tips, wipes, and gloves, in the same container.[1]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling by EHS personnel.[15][16]
-
The container must be clearly labeled with the words "Hazardous Waste." [14]
-
List the full chemical name: "3-Furanmethanol, α-ethynyltetrahydro-." Do not use abbreviations.[14]
-
Include a clear hazard warning, such as: "Flammable Liquid. Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste." [7]
-
Quantify all components in the container, including solvents and quenching agents.[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][15]
-
The storage area should be well-ventilated and away from heat, sparks, open flames, or other ignition sources.[3][7]
-
Segregate the container from incompatible materials, particularly acids, bases, and oxidizing agents.[14]
-
Inspect the container weekly for any signs of leakage or deterioration.[14]
Step 5: Final Disposal
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal company.[7][13]
-
Do not exceed storage time limits for hazardous waste as defined by EPA regulations and your institutional policies.[13]
-
Provide EHS personnel with all available information regarding the waste's composition and potential hazards.
Spill Management
In the event of a spill, immediate and cautious action is required.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential personnel.[1]
-
Control Ignition Sources: Immediately turn off all ignition sources (e.g., hot plates, flame sources).[1][5]
-
Ventilate: Ensure the area is well-ventilated.[17]
-
Contain & Absorb: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][17]
-
Collect: Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[1]
Visualized Workflows
Hazard Assessment Logic
Caption: Step-by-step disposal procedure for the compound.
References
- Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. Benchchem.
- FURFURAL - Furan.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Published May 21, 2025.
- Laboratory Waste Management Guidelines.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Managing Hazardous Chemical Waste in the Lab. Published October 26, 2021.
- Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. Benchchem.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022.
- Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
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- 3-Furanmethanol | 4412-91-3. TCI EUROPE N.V.
- Tetrahydro-3-furanmethanol | C5H10O2. PubChem, NIH.
- Method and system for disposal of furfural wastewater and method and system for furfural production. Google Patents.
- SAFETY DATA SHEET. Expert Synthesis Solutions. Published October 9, 2018.
- 7.19.2 Deactivation Procedures. University of California, Santa Cruz - Environment, Health and Safety.
- Use of 5-Ethynyl-2'-deoxyuridine (BrdU and EdU). University of Wisconsin-Madison - Environment, Health & Safety.
- Use of 5-Ethynyl-2′-deoxyuridine, (EdU). University of Wisconsin-Madison - Environment, Health & Safety.
- 3-Furanmethanol | 4412-91-3. TCI AMERICA.
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- Disposal of Highly Reactive Reagents. University of Pennsylvania - Environmental Health and Radiation Safety. Published May 9, 2018.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
